BSJ-01-175
説明
特性
分子式 |
C30H33ClN6O2 |
|---|---|
分子量 |
545.1 g/mol |
IUPAC名 |
(E)-N-[4-[(1R,3R)-3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]cyclohexyl]oxyphenyl]-4-(dimethylamino)but-2-enamide |
InChI |
InChI=1S/C30H33ClN6O2/c1-37(2)16-6-11-28(38)34-20-12-14-22(15-13-20)39-23-8-5-7-21(17-23)35-30-33-19-26(31)29(36-30)25-18-32-27-10-4-3-9-24(25)27/h3-4,6,9-15,18-19,21,23,32H,5,7-8,16-17H2,1-2H3,(H,34,38)(H,33,35,36)/b11-6+/t21-,23-/m1/s1 |
InChIキー |
DMUSMYYDKCXFKR-MRJIRHQNSA-N |
異性体SMILES |
CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)O[C@@H]2CCC[C@H](C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |
正規SMILES |
CN(C)CC=CC(=O)NC1=CC=C(C=C1)OC2CCCC(C2)NC3=NC=C(C(=N3)C4=CNC5=CC=CC=C54)Cl |
製品の起源 |
United States |
Foundational & Exploratory
The Discovery and Development of BSJ-01-175: A Covalent CDK12/13 Inhibitor for Ewing Sarcoma
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-01-175 is a novel, potent, and selective covalent dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). Developed through a structure-activity relationship (SAR) study of THZ531 derivatives, this compound has demonstrated significant preclinical efficacy, particularly in models of Ewing sarcoma. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, including detailed experimental protocols and quantitative data to support further research and development efforts.
Introduction
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a crucial role in regulating the cell cycle and gene transcription.[1] While cell cycle CDKs have historically been the focus of cancer drug development, transcriptional CDKs, including CDK12 and CDK13, have emerged as promising therapeutic targets.[1] CDK12, in complex with Cyclin K, is a key regulator of transcriptional elongation through phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (RNAPII).[1][2] Notably, CDK12 preferentially regulates the expression of long genes, including a significant number of DNA damage response (DDR) genes such as BRCA1 and BRCA2.[1][3] Inhibition of CDK12 can thus induce a "BRCAness" phenotype, rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[4]
Ewing sarcoma, a rare and aggressive bone and soft tissue cancer primarily affecting children and young adults, is characterized by a chromosomal translocation that results in the EWS-FLI1 fusion oncoprotein.[5][6] This fusion protein acts as an aberrant transcription factor, driving tumorigenesis. Recent studies have revealed a synthetic lethal interaction between the expression of EWS-FLI1 and the inhibition of CDK12, highlighting a potential therapeutic vulnerability.[7]
This compound was developed to exploit this vulnerability. It is a covalent inhibitor that irreversibly binds to a unique cysteine residue (Cys1039) in the C-terminal extension of CDK12, providing both high potency and selectivity.[1] This document details the discovery and preclinical evaluation of this compound, presenting key data and methodologies for the scientific community.
Discovery and Optimization
This compound was identified through a medicinal chemistry campaign aimed at improving the properties of the initial CDK12/13 covalent inhibitor, THZ531.[1] A focused library of THZ531 analogs was synthesized and screened to elucidate the structure-activity relationship.[1] This effort led to the identification of compounds with improved potency and selectivity. Among these, this compound exhibited the best microsomal stability and was therefore selected for further characterization.[1]
Mechanism of Action
This compound exerts its anti-cancer effects through a multi-faceted mechanism of action, primarily centered on the covalent inhibition of CDK12 and CDK13.
Covalent Engagement of CDK12/13
This compound was designed as a targeted covalent inhibitor. It forms an irreversible covalent bond with Cysteine 1039 (Cys1039) located in a C-terminal extension of the CDK12 kinase domain.[1] This covalent modification was confirmed by mass spectrometry, which showed a mass increase of CDK12 consistent with the addition of a single molecule of this compound.[1] Subsequent proteolytic digestion and analysis identified Cys1039 as the exclusive site of modification.[1] A 3.0 Å co-crystal structure of this compound in complex with CDK12/CycK provided a structural basis for its selective targeting of Cys1039.[1]
Inhibition of RNA Polymerase II Phosphorylation and Gene Transcription
As a direct consequence of CDK12/13 inhibition, this compound potently inhibits the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[3] This leads to the downregulation of CDK12-targeted genes, particularly those involved in the DNA damage response (DDR) pathway, such as BRCA1 and BRCA2.[3][4]
Quantitative Data
In Vitro Potency and Selectivity
This compound demonstrates potent inhibitory activity against its primary targets, CDK12 and CDK13, with significant selectivity over other cyclin-dependent kinases.
| Kinase Target | IC50 (nM) |
| CDK12 | 158 |
| CDK13 | 69 |
| CDK2 | >10,000 |
| CDK7 | 8,500 |
| CDK9 | 10,500 |
Table 1: In vitro kinase inhibitory activity of this compound.
In Vitro Cellular Activity
In cellular assays, this compound demonstrated potent anti-proliferative activity in Ewing sarcoma cell lines.
| Cell Line | Assay | Endpoint | Value |
| TC71 (Ewing Sarcoma) | Cell Viability | IC50 | Data not publicly available |
| Jurkat (C1039S mutant) | Cell Viability | Fold increase in viability vs WT | 5-fold |
Table 2: Cellular activity of this compound.
In Vivo Pharmacokinetics in Mice
The pharmacokinetic profile of this compound was evaluated in mice following intravenous (IV) and intraperitoneal (IP) administration.
| Route | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | AUClast (h*ng/mL) | T1/2 (h) | CL (mL/min/kg) | Vss (L/kg) | F (%) |
| IV | 2 | 0.083 | 280 | 185 | 1.1 | 180 | 1.9 | - |
| IP | 10 | 0.25 | 262 | 340 | 1.5 | - | - | 19 |
Table 3: Pharmacokinetic parameters of this compound in mice.
In Vivo Efficacy in Ewing Sarcoma Patient-Derived Xenograft (PDX) Model
This compound demonstrated significant anti-tumor activity in a patient-derived xenograft (PDX) model of Ewing sarcoma (TC71).
| Animal Model | Treatment | Dosing Schedule | Outcome |
| Female nude mice (BALB/c, 7-8 weeks) with TC71 xenografts | This compound (10 mg/kg) | Intraperitoneal, daily for 3 weeks | Significant suppression of tumor growth |
Table 4: In vivo efficacy of this compound. (Note: Quantitative tumor volume data is not publicly available).
Experimental Protocols
In Vitro Kinase Assays
Protocol: Radiometric Kinase Assay
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).
-
Dilute recombinant human CDK12/Cyclin K or CDK13/Cyclin K to the desired concentration in the reaction buffer.
-
Prepare a stock solution of the substrate, His-tagged c-Myc (amino acids 17-167), in the reaction buffer.
-
Prepare serial dilutions of this compound in DMSO, then further dilute in the reaction buffer.
-
Prepare a stock solution of [γ-³³P]ATP.
-
-
Reaction Setup:
-
In a 96-well plate, add the diluted enzyme, substrate, and this compound (or DMSO for control).
-
Pre-incubate the mixture for a defined period (e.g., 10-15 minutes) at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding [γ-³³P]ATP to each well.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate (e.g., phosphocellulose).
-
Wash the filter plate multiple times to remove unincorporated [γ-³³P]ATP.
-
Measure the amount of incorporated ³³P using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Note: Commercial kits such as ADAPTA or Z'LYTE from Invitrogen can also be used following the manufacturer's instructions.
Confirmation of Covalent Binding by Mass Spectrometry
Protocol: Confirmation of Covalent Binding
-
Incubation:
-
Incubate recombinant CDK12/Cyclin K complex with a 10-fold molar excess of this compound in an appropriate buffer at room temperature for a defined period (e.g., 1 hour).
-
-
Intact Protein Analysis:
-
Analyze the reaction mixture by Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the intact CDK12 protein.
-
Compare the mass of the treated CDK12 with an untreated control to confirm a mass shift corresponding to the molecular weight of this compound.
-
-
Proteolytic Digestion:
-
Denature and reduce the protein sample.
-
Alkylate free cysteines with iodoacetamide.
-
Digest the protein with a specific protease, such as GluC.
-
-
Peptide Analysis:
-
Analyze the resulting peptide mixture by Capillary Electrophoresis-Mass Spectrometry (CE-MS) or LC-MS/MS.
-
Identify the peptide containing the covalent modification by its specific mass-to-charge ratio.
-
-
Site of Modification Identification:
-
Perform tandem mass spectrometry (MS/MS) on the modified peptide to fragment it.
-
Analyze the fragmentation pattern to pinpoint the exact amino acid residue that is covalently modified, confirming it as Cys1039.
-
Mouse Liver Microsomal Stability Assay
Protocol: Microsomal Stability Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a reaction mixture containing mouse liver microsomes, a buffer (e.g., phosphate buffer, pH 7.4), and MgCl₂.
-
Prepare a NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase.
-
-
Incubation:
-
In a 96-well plate, add the reaction mixture and the this compound solution.
-
Pre-warm the plate to 37°C.
-
Initiate the reaction by adding the NADPH-regenerating system.
-
-
Time Points and Reaction Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile) containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the amount of remaining this compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) as 0.693/k.
-
In Vivo Efficacy Study in a PDX Model
Protocol: Ewing Sarcoma PDX Efficacy Study
-
Animal Model:
-
Use female immunodeficient mice (e.g., BALB/c nude), 7-8 weeks old.
-
-
Tumor Implantation:
-
Subcutaneously implant TC71 Ewing sarcoma cells into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Treatment Groups:
-
Randomize mice into treatment and vehicle control groups.
-
-
Drug Administration:
-
Prepare a formulation of this compound for intraperitoneal (IP) injection.
-
Administer this compound at 10 mg/kg daily via IP injection for 3 weeks.
-
Administer the vehicle to the control group on the same schedule.
-
-
Monitoring:
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week).
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Compare the tumor growth curves between the treatment and control groups to determine the anti-tumor efficacy.
-
Conclusion
This compound is a promising preclinical candidate that has demonstrated potent and selective covalent inhibition of CDK12/13. Its mechanism of action, involving the suppression of key DDR genes, provides a strong rationale for its development as a therapeutic for Ewing sarcoma and potentially other cancers with similar vulnerabilities. The data and protocols presented in this technical guide offer a valuable resource for researchers and drug developers interested in advancing the understanding and clinical translation of CDK12/13 inhibitors. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Cancer researchers hit a bullseye with new drug target for Ewing sarcoma - ecancer [ecancer.org]
- 6. Innovative Breakthrough in Ewing Sarcoma Research [nfcr.org]
- 7. EWS/FLI confers tumor cell synthetic lethality to CDK12 inhibition in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BSJ-01-175 in the DNA Damage Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-01-175 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2] Its primary role in the DNA Damage Response (DDR) is to suppress the transcription of key DDR genes, thereby inducing a "BRCAness" phenotype in cancer cells. This disruption of DNA repair pathways presents a promising therapeutic strategy, particularly in combination with other agents that target DNA integrity. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its effects on the DNA Damage Response by covalently binding to and inhibiting CDK12 and CDK13.[1] These kinases are critical for the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a process essential for the transcriptional elongation of a specific subset of genes, including many involved in the DDR.[1][3] By inhibiting CDK12/13, this compound prevents the efficient transcription of these DDR genes, leading to a reduction in the levels of key repair proteins such as BRCA1 and BRCA2.[2] This creates a state of "BRCAness," where the cancer cells become deficient in homologous recombination repair, rendering them more susceptible to DNA damaging agents and PARP inhibitors.
Below is a diagram illustrating the signaling pathway affected by this compound.
Quantitative Data
The following tables summarize the quantitative data available for this compound, demonstrating its potency and effect on DDR gene expression.
Table 1: In Vitro Antiproliferative Activity of this compound
| Cell Line | Genotype | IC50 (nM) |
| Kelly | Wild Type CDK12 | 42.2 |
| Kelly | CDK12 C1039F Mutant | 225.3 |
Data from MedChemExpress, citing Jiang et al., Eur J Med Chem, 2021.[2]
Table 2: Effect of this compound on DDR Gene Expression in Jurkat Cells
| Gene | Treatment | Fold Change vs. Control |
| BRCA1 | This compound (4h) | Downregulated |
| BRCA2 | This compound (4h) | Downregulated |
Qualitative data from Jiang et al., Eur J Med Chem, 2021. Specific fold-change values were not provided in the primary publication.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below. These protocols are based on the information available in the primary literature and standard laboratory procedures.
Cell Viability Assay (CellTiter-Glo®)
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines.
Materials:
-
Cancer cell lines (e.g., Kelly)
-
Complete culture medium (e.g., RPMI + 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Cell Plating: Seed cells into 96-well opaque-walled plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Reagent Preparation: Thaw the CellTiter-Glo® buffer and reconstitute the lyophilized substrate according to the manufacturer's instructions.
-
Reagent Addition: Equilibrate the plates to room temperature for 30 minutes. Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well.
-
Cell Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Subtract the average background luminescence (from no-cell control wells) from all other readings. Normalize the data to the vehicle control. Plot the normalized luminescence against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
Quantitative Real-Time PCR (RT-qPCR)
This protocol is used to quantify the changes in mRNA expression levels of DDR genes following treatment with this compound.
References
BSJ-01-175: A Technical Guide to Targeted Gene Downregulation via CDK12/13 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
BSJ-01-175 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4][5] This technical whitepaper provides an in-depth overview of the mechanism of action of this compound, focusing on its role in the downregulation of specific target genes. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive resource for researchers in oncology and drug development. This compound demonstrates significant potential in cancer therapy, particularly in Ewing sarcoma, by inhibiting the transcription of genes involved in the DNA damage response (DDR), such as BRCA1 and BRCA2.[3][6]
Introduction
Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and gene transcription. The transcriptional CDKs, particularly CDK12 and its homolog CDK13, have emerged as important targets in cancer therapy. They play a key role in regulating the transcription of a specific set of genes, including those involved in the DNA damage response (DDR).[3][6] this compound is a novel covalent inhibitor that demonstrates high selectivity for CDK12 and CDK13.[1][2][3][4][5] Its mechanism of action involves the covalent modification of a cysteine residue, Cys1039, located in the C-terminal extension of the CDK12 kinase domain.[6] This irreversible binding leads to the potent inhibition of RNA polymerase II (RNAPII) phosphorylation, which in turn results in the downregulation of CDK12-dependent genes.[1][2][3][4][6]
Mechanism of Action
This compound acts as a dual inhibitor of CDK12 and CDK13. The core mechanism involves the following steps:
-
Covalent Binding: this compound forms a covalent bond with Cysteine 1039 on CDK12.[6]
-
Inhibition of Kinase Activity: This binding event inhibits the kinase activity of the CDK12/Cyclin K complex.
-
Reduced RNAPII Phosphorylation: The primary substrate of CDK12 is the C-terminal domain (CTD) of RNA Polymerase II, specifically at the Serine 2 position (Ser2). Inhibition of CDK12 by this compound leads to a significant reduction in p-Ser2 levels.[6]
-
Transcriptional Repression: Phosphorylation of Ser2 is critical for transcriptional elongation. Reduced p-Ser2 levels lead to premature transcript termination and downregulation of a specific subset of genes, many of which are involved in the DNA damage response.[6]
Signaling Pathway Diagram
Caption: Mechanism of this compound action.
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type |
| CDK12 | 155 | Biochemical Kinase Assay |
| Kelly Cells | 225.3 | Antiproliferative Assay |
Data sourced from MedchemExpress and Jiang et al., 2021.[1][2]
Table 2: Cellular Effects of this compound
| Cell Line | Treatment | Effect |
| Jurkat Cells | 4-hour treatment | Downregulation of BRCA1 and BRCA2 gene expression.[2] |
| Jurkat Cells | 500 nM | Significant reduction in phosphorylated RNA Polymerase II (p-Ser2).[2] |
| TC71 Ewing Sarcoma Cells | 0-10 µM for 72 hours | Slight decrease in cell activity compared to THZ531.[1] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Treatment Regimen | Outcome |
| Ewing Sarcoma PDX Mouse Model | 10 mg/kg, i.p., daily for 3 weeks | Significant suppression of tumor growth.[1][6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are based on published literature and standard laboratory practices.
Western Blot for Phosphorylated RNA Polymerase II
Objective: To determine the effect of this compound on the phosphorylation of RNA Polymerase II at Serine 2.
Protocol:
-
Cell Culture and Treatment: Culture Jurkat cells in appropriate media. Treat cells with 500 nM this compound or DMSO (vehicle control) for the desired time points.
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein lysate on an 8-10% SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-Ser2-RNAPII and total RNAPII overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensities using densitometry software and normalize p-Ser2 levels to total RNAPII.
Experimental Workflow Diagram
Caption: Western Blot experimental workflow.
RT-qPCR for Target Gene Expression
Objective: To quantify the downregulation of BRCA1 and BRCA2 mRNA levels following treatment with this compound.
Protocol:
-
Cell Treatment: Treat Jurkat cells with this compound (e.g., 500 nM) or DMSO for 4 hours.
-
RNA Extraction: Isolate total RNA from cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR: Perform real-time PCR using a suitable qPCR master mix and primers specific for BRCA1, BRCA2, and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated samples to the vehicle control.
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of Ewing sarcoma.
Protocol:
-
Cell Implantation: Subcutaneously implant Ewing sarcoma cells (e.g., TC71) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Randomize mice into treatment and vehicle control groups.
-
Treatment Administration: Administer this compound at 10 mg/kg via intraperitoneal (i.p.) injection daily for 21 days. The vehicle group receives the corresponding vehicle solution.
-
Tumor Monitoring: Measure tumor volume and body weight every 2-3 days.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Compare tumor growth between the treated and control groups.
Conclusion
This compound is a highly selective and potent covalent inhibitor of CDK12/13 that effectively downregulates the transcription of key DNA damage response genes. This whitepaper provides a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The information presented herein should serve as a valuable resource for researchers investigating novel cancer therapeutics and the role of transcriptional regulation in oncology. The promising in vivo efficacy of this compound in Ewing sarcoma models warrants further investigation and clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - Immunomart [immunomart.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
BSJ-01-175: A Paradigm of Cancer Cell Selectivity Through Targeted CDK12/13 Inhibition
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The quest for therapeutic agents that selectively target cancer cells while sparing their healthy counterparts is a central dogma of modern oncology. BSJ-01-175, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), has emerged as a promising candidate in this endeavor. This technical guide delineates the core principles underlying the cancer cell selectivity of this compound, presenting a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the pertinent signaling pathways. This compound's unique mode of action, which involves the targeted disruption of the DNA Damage Response (DDR) pathway in cancer cells, underscores its potential as a precision therapeutic.
Introduction
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a pivotal role in regulating the cell cycle and transcription. While many early CDK inhibitors showed limited success due to a lack of specificity, the development of inhibitors targeting transcriptional CDKs, such as CDK12 and CDK13, has opened new avenues for cancer therapy. This compound is a next-generation covalent inhibitor that demonstrates exquisite selectivity for CDK12/13.[1][2][3][4][5][6][7] This selectivity is paramount to its favorable therapeutic window, minimizing off-target effects and toxicity to normal, non-cancerous cells.
This compound exerts its anti-cancer effects by covalently binding to a specific cysteine residue (Cys1039) in the kinase domain of CDK12.[3] This irreversible inhibition leads to the downregulation of critical genes involved in the DNA Damage Response (DDR), such as BRCA1 and BRCA2.[2] The compromised DDR machinery renders cancer cells, which often harbor a higher intrinsic level of DNA damage, highly susceptible to apoptosis. This technical guide will provide a granular examination of the data supporting the cancer cell selectivity of this compound and the experimental methodologies used to generate these findings.
Quantitative Data on the Selectivity of this compound
The selective cytotoxicity of this compound towards cancer cells is a cornerstone of its therapeutic potential. This selectivity is quantitatively demonstrated through various in vitro assays that compare its effects on cancer cell lines versus normal, non-cancerous cell lines.
Table 1: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| Kelly | Neuroblastoma (with CDK12 C1039F mutation) | 225.3 | CellTiter-Glo (72h) | [8] |
| TC71 | Ewing Sarcoma | Data indicates a slight decrease in activity compared to THZ531 | Cell Viability Assay (72h) | [2] |
Note: The available public data on the IC50 values of this compound in a comprehensive panel of cancer versus normal cell lines is limited. The data presented here is based on currently accessible research.
Table 2: Evidence for Target Engagement and Selectivity
| Experiment | Cell Line/System | Observation | Implication for Selectivity | Reference |
| Covalent Binding Assay | CDK12/Cyclin K complex | Mass spectrometry confirms covalent modification of Cys1039 on CDK12. | Demonstrates direct and specific target engagement. | [3] |
| Rescue Experiment | Jurkat cells | Pre-treatment with this compound prevents the binding of a biotinylated CDK7/12/13 probe (THZ1-biotin) to CDK12/13. | Confirms target engagement in a cellular context. | [9] |
| Mutant vs. Wild-Type Viability | Not Specified | A 5-fold increase in cell viability is observed in cells with a Cys1039 mutation compared to wild-type cells when treated with this compound. | Highlights the critical role of the covalent interaction for cytotoxicity, a feature exploited for selectivity. | [2] |
Signaling Pathways Modulated by this compound
The selective cytotoxicity of this compound is intrinsically linked to its ability to modulate specific signaling pathways that are often dysregulated in cancer.
Inhibition of CDK12/13 and Disruption of the DNA Damage Response
The primary mechanism of action of this compound is the inhibition of CDK12/13, which are critical for the transcription of long genes, including many essential components of the DDR pathway.
Caption: this compound inhibits CDK12/13, leading to impaired DDR and apoptosis in cancer cells.
Potential for Immune Modulation via STING Pathway Activation
Recent studies have suggested a link between CDK12/13 inactivation and the activation of the STING (Stimulator of Interferon Genes) pathway. This can lead to an enhanced anti-tumor immune response.
Caption: Inhibition of CDK12/13 by this compound may induce an anti-tumor immune response via STING.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the selectivity and mechanism of action of this compound.
Cell Viability and Cytotoxicity Assay (e.g., CellTiter-Glo®)
This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Workflow Diagram:
Caption: Workflow for determining cell viability and calculating IC50 values.
Protocol:
-
Cell Plating: Seed cells (both cancer and normal cell lines) in opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium.
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in growth medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates for 72 hours.
-
Reagent Addition: Equilibrate the CellTiter-Glo® reagent to room temperature. Add 100 µL of the reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a microplate reader.
-
Data Analysis: Plot the luminescence values against the log of the compound concentration and use a non-linear regression model to calculate the IC50 values.
Western Blotting for DDR Protein Expression
This technique is used to detect the levels of specific proteins, such as BRCA1 and BRCA2, to confirm the downstream effects of CDK12/13 inhibition.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours). Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against DDR proteins (e.g., anti-BRCA1, anti-BRCA2) and a loading control (e.g., anti-β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion
This compound represents a significant advancement in the development of selective cancer therapeutics. Its unique covalent mechanism of action and its targeted effect on the DDR pathway in cancer cells provide a clear rationale for its observed selectivity. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this compound. Future research should focus on expanding the quantitative analysis of its selectivity across a broader range of cancer and normal cell types and further elucidating the interplay between CDK12/13 inhibition and the host immune system.
References
- 1. The promise and current status of CDK12/13 inhibition for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CDK12: An emerging therapeutic target for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
BSJ-01-175: A Technical Overview of its Efficacy in Cancer
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the efficacy of BSJ-01-175, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13). The information presented herein is collated from preclinical studies and focuses on the cancers in which this compound has shown therapeutic potential.
Executive Summary
This compound has demonstrated significant preclinical efficacy, most notably in Ewing sarcoma .[1][2][3][4][5] Its mechanism of action, centered on the inhibition of the transcriptional regulatory kinases CDK12 and CDK13, leads to the downregulation of genes critical for the DNA Damage Response (DDR). This creates a synthetic lethal vulnerability in specific cancer types, highlighting its potential as a targeted therapeutic agent.
Mechanism of Action: Targeting Transcriptional Addiction and DNA Repair
This compound functions as a covalent inhibitor of CDK12 and its close homolog CDK13.[2][6][7] These kinases play a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II. The inhibition of CDK12/13 by this compound leads to a significant reduction in the expression of a specific subset of genes, many of which are integral to the DNA Damage Response (DDR) pathway, including BRCA1 and BRCA2.[1] This disruption of DNA repair mechanisms is particularly detrimental to cancer cells that are under high replicative stress and are heavily reliant on a functional DDR pathway for survival. In cancers such as Ewing sarcoma, which is characterized by the EWS/FLI1 fusion protein, there is a synthetic lethal relationship with CDK12 inhibition, making this compound a promising therapeutic strategy.[4]
Efficacy Data
The primary focus of preclinical studies on this compound has been on Ewing sarcoma, with promising results observed in both in vitro and in vivo models.
Quantitative Efficacy Data
| Cancer Type | Model System | Compound | Metric | Value | Reference(s) |
| Ewing Sarcoma | Biochemical Assay | This compound | IC50 (CDK12) | 155 nM | [3] |
| Ewing Sarcoma | Patient-Derived Xenograft (PDX) | This compound | Tumor Growth | Significant Suppression | [1][6] |
Experimental Protocols
In Vivo Efficacy in Ewing Sarcoma Patient-Derived Xenograft (PDX) Model
A key study demonstrating the in vivo potential of this compound utilized a patient-derived xenograft (PDX) model of Ewing sarcoma.
-
Animal Model: Immunocompromised mice.
-
Tumor Implantation: Subcutaneous implantation of tumor fragments from a patient with Ewing sarcoma.
-
Treatment Group: this compound administered at a dose of 10 mg/kg.[1][6]
-
Administration: Intraperitoneal (i.p.) injection, once daily.[1][6]
-
Treatment Duration: 3 weeks.[6]
-
Control Group: Vehicle control administered on the same schedule.
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition. The study reported a significant suppression of tumor growth in the this compound treated group compared to the control group.[1][6]
Potential Applications in Other Cancers
The mechanism of this compound suggests that its efficacy may extend beyond Ewing sarcoma. Cancers with a "BRCAness" phenotype, characterized by deficiencies in DNA repair pathways, could be susceptible to CDK12/13 inhibition. While specific data for this compound is not yet available, the broader class of CDK12/13 inhibitors has shown promise in preclinical models of triple-negative breast cancer (TNBC) and T-cell acute lymphoblastic leukemia (T-ALL).[1] Further investigation into the efficacy of this compound in these and other malignancies with similar molecular vulnerabilities is warranted. The potential for combination therapies, particularly with PARP inhibitors, also represents a promising avenue for future research.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EWS/FLI Confers Tumor Cell Synthetic Lethality to CDK12 Inhibition in Ewing Sarcoma [dspace.mit.edu]
- 5. answers.childrenshospital.org [answers.childrenshospital.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
BSJ-01-175: A Novel Covalent Inhibitor of CDK12/13 for Ewing Sarcoma
A Technical Whitepaper for Researchers and Drug Development Professionals
Foreword: Ewing sarcoma, a rare and aggressive cancer of the bone and soft tissues, presents a significant therapeutic challenge, particularly in metastatic and recurrent settings. The discovery of the EWS-FLI1 fusion protein as a primary oncogenic driver has paved the way for targeted therapies. This document provides an in-depth technical overview of a promising new therapeutic agent, BSJ-01-175, a first-in-class, selective, and covalent dual inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), which has demonstrated significant preclinical efficacy in Ewing sarcoma models.
Introduction to this compound
This compound is a potent and highly selective covalent inhibitor of CDK12 and CDK13, two kinases that play a critical role in the regulation of gene transcription.[1][2][3][4] Developed as a derivative of THZ531, this compound was optimized for improved solubility and metabolic stability, resulting in a compound with suitable properties for in vivo studies.[5][6] Its mechanism of action involves the covalent modification of a specific cysteine residue in the kinase domain of CDK12, leading to the inhibition of RNA Polymerase II phosphorylation and the subsequent downregulation of genes involved in the DNA damage response (DDR).[5][7] This targeted disruption of transcriptional processes has shown particular promise in cancers that are dependent on specific transcriptional programs for their survival and proliferation, such as Ewing sarcoma.
Mechanism of Action
This compound exerts its therapeutic effect through a precise and irreversible mechanism. The compound covalently binds to Cysteine 1039 (Cys1039) located in a C-terminal extension of the CDK12 kinase domain.[5][7] This covalent interaction leads to the potent and selective inhibition of CDK12/13 kinase activity. The inhibition of CDK12/13 disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation. Consequently, the expression of a specific subset of genes, many of which are involved in the DNA damage response pathway, including BRCA1 and BRCA2, is downregulated.[1][6] This "BRCAness" phenotype can sensitize cancer cells to other therapeutic agents, such as PARP inhibitors.
Preclinical Efficacy in Ewing Sarcoma
This compound has demonstrated significant anti-tumor activity in preclinical models of Ewing sarcoma. In a patient-derived xenograft (PDX) mouse model, treatment with this compound resulted in a significant suppression of tumor growth.[5][6][7]
| Parameter | Value | Reference |
| In Vivo Model | Patient-Derived Xenograft (PDX) of Ewing Sarcoma (TC71) | [1][5][6] |
| Dosing Regimen | 10 mg/kg, once daily | [1][5][6] |
| Administration | Intraperitoneal (i.p.) | [1][5][6] |
| Treatment Duration | 3 weeks | [1] |
| Outcome | Significant suppression of tumor growth | [1][5][6] |
Experimental Protocols
In Vivo Xenograft Study
-
Animal Model: Female nude mice (BALB/c, 7-8 weeks of age) were used for the study.[1]
-
Tumor Implantation: TC71 Ewing sarcoma cells were implanted into the mice.
-
Treatment Group: Mice were treated with this compound at a dose of 10 mg/kg.
-
Administration: The drug was administered intraperitoneally once daily for a duration of 3 weeks.[1]
-
Control Group: A vehicle control group was included in the study.
-
Endpoint: Tumor volume was measured regularly to assess tumor growth inhibition.
Relevant Signaling Pathways in Ewing Sarcoma
Ewing sarcoma is characterized by the EWS-FLI1 fusion protein, which acts as an aberrant transcription factor, driving the expression of genes that promote cell proliferation and survival.[8][9] Several key signaling pathways are dysregulated in Ewing sarcoma, representing potential targets for therapeutic intervention.
-
IGF-1R Pathway: The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is frequently hyperactivated in Ewing sarcoma and plays a crucial role in tumor growth and cell migration.[8][9][10]
-
Hedgehog/GLI1 Pathway: The EWS-FLI1 fusion protein can upregulate GLI1, a key transcription factor in the Hedgehog signaling pathway, which is important for maintaining the malignant phenotype.[8][9][10]
-
Wnt/β-catenin Pathway: Aberrations in the Wnt/β-catenin pathway have also been implicated in the pathogenesis of Ewing sarcoma.[10]
-
Notch Pathway: The Notch signaling pathway may be inhibited by the EWS-FLI1 fusion protein.[10]
Future Directions
The preclinical success of this compound in Ewing sarcoma models provides a strong rationale for its further development. Future research should focus on:
-
Clinical Trials: The initiation of Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors, including Ewing sarcoma.
-
Combination Therapies: Exploring the synergistic potential of this compound with other targeted agents, such as PARP inhibitors, or with standard chemotherapy regimens used in the treatment of Ewing sarcoma.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
Conclusion
This compound represents a novel and promising therapeutic strategy for the treatment of Ewing sarcoma. Its unique mechanism of action, involving the covalent inhibition of CDK12/13 and the subsequent disruption of the DNA damage response pathway, offers a targeted approach to combat this aggressive cancer. The compelling preclinical data warrant the continued investigation of this compound in clinical settings, with the hope of providing a new and effective treatment option for patients with Ewing sarcoma.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2227392-55-2|DC Chemicals [dcchemicals.com]
- 3. targetmol.cn [targetmol.cn]
- 4. This compound - Immunomart [immunomart.com]
- 5. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploiting Signaling Pathways and Immune Targets Beyond the Standard of Care for Ewing Sarcoma [frontiersin.org]
- 9. Exploiting Signaling Pathways and Immune Targets Beyond the Standard of Care for Ewing Sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Pathogenesis of Ewing Sarcoma: New Therapeutic and Transcriptional Targets - PMC [pmc.ncbi.nlm.nih.gov]
The Covalent Engagement of BSJ-01-175 with Cys1039 of CDK12: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of BSJ-01-175, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). A derivative of the earlier compound THZ531, this compound demonstrates improved potency, selectivity, and pharmacokinetic properties, making it a promising candidate for therapeutic development, particularly in oncology.[1][2] This document details the covalent binding of this compound to a specific cysteine residue, Cys1039, within the kinase domain of CDK12, a critical interaction for its inhibitory activity.
Mechanism of Covalent Inhibition
This compound achieves its potent and selective inhibition of CDK12 and its close homolog CDK13 through the formation of a covalent bond with a non-catalytic cysteine residue, Cys1039 (in CDK12) and Cys1017 (in CDK13), located in a C-terminal extension from the kinase domain.[1][2][3] This covalent interaction is irreversible and leads to the sustained inhibition of the kinase activity of CDK12/13. The formation of this bond has been unequivocally confirmed through mass spectrometry and X-ray crystallography.[1][3]
The selectivity of this compound for CDK12/13 is attributed to the unique spatial location of Cys1039, which is accessible to the inhibitor's reactive moiety.[1][3] This targeted covalent modification allows for high potency and prolonged duration of action, as the kinase is permanently inactivated.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, including its biochemical potency, cellular activity, and in vivo efficacy.
Table 1: Biochemical Inhibitory Activity of this compound
| Target Kinase | IC₅₀ (nM) | Assay Type |
| CDK12 | Data not available in abstracts | Radiometric Kinase Assay |
| CDK13 | Data not available in abstracts | Radiometric Kinase Assay |
| CDK2 | Data not available in abstracts | Invitrogen ADAPTA or Z'-LYTE |
| CDK7 | Data not available in abstracts | Invitrogen ADAPTA or Z'-LYTE |
| CDK9 | Data not available in abstracts | Invitrogen ADAPTA or Z'-LYTE |
Further details on specific IC₅₀ values would require access to the full publication.
Table 2: Cellular and In Vivo Efficacy of this compound
| Parameter | Value/Observation | Model System |
| Cellular Activity | Potent inhibition of RNA polymerase II phosphorylation.[1][2][4][5][6] | Cancer cell lines |
| Gene Expression | Downregulation of CDK12-targeted genes, including BRCA1 and BRCA2.[2][4] | Cancer cell lines |
| In Vivo Efficacy | Significant suppression of tumor growth.[4] | Ewing sarcoma patient-derived xenograft (PDX) mouse model |
| Dosing Regimen | 10 mg/kg, once a day, intraperitoneal administration.[1][2][5] | PDX mouse model |
Experimental Protocols
Detailed methodologies for the key experiments that established the covalent binding of this compound to Cys1039 are outlined below.
Mass Spectrometry Analysis for Covalent Adduct Confirmation
Objective: To determine if this compound forms a covalent bond with CDK12 and to identify the specific site of modification.
Protocol:
-
Incubation: Recombinant CDK12/Cyclin K complex is incubated with a 10-fold molar excess of this compound at room temperature for 1 hour. A DMSO control is run in parallel.[1]
-
LC-MS Analysis of Intact Protein: The reaction products are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect any mass shift in the CDK12 and Cyclin K proteins. An increase in the mass of CDK12 corresponding to the molecular weight of this compound would indicate covalent binding.[1]
-
Proteolytic Digestion: The protein complex labeled with this compound is digested with a protease (e.g., GluC) to generate smaller peptide fragments.[1]
-
CE-MS/MS Analysis of Peptides: The resulting proteolytic fragments are analyzed by Capillary Electrophoresis-Mass Spectrometry (CE-MS) or LC-MS/MS.[1] The MS/MS spectrum of the modified peptide is then used to pinpoint the exact amino acid residue to which this compound is attached.[1]
X-ray Crystallography for Structural Determination
Objective: To visualize the three-dimensional structure of the CDK12/Cyclin K complex in a covalent bond with this compound.
Protocol:
-
Complex Formation: The CDK12/Cyclin K complex is incubated with an excess of this compound to ensure complete covalent labeling.
-
Purification: The covalently modified protein-inhibitor complex is purified to remove any unbound inhibitor.
-
Crystallization: The purified complex is subjected to crystallization screening to obtain well-ordered crystals suitable for X-ray diffraction.
-
Data Collection and Structure Determination: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction data is collected. The data is then processed to solve the three-dimensional structure of the complex, revealing the precise atomic interactions between this compound and CDK12, including the covalent bond to Cys1039. A 3.0 Å resolution crystal structure has been reported.[1][2][5]
Visualizations
The following diagrams illustrate the signaling pathway affected by this compound, the experimental workflow for confirming its covalent binding, and its development from a precursor compound.
Caption: Signaling pathway of CDK12/13 inhibition by this compound.
Caption: Workflow for confirming covalent binding of this compound.
Caption: Development of this compound from its precursor, THZ531.
References
- 1. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound|CAS 2227392-55-2|DC Chemicals [dcchemicals.com]
Methodological & Application
Application Notes and Protocols for BSJ-01-175, a Selective CDK12/13 Covalent Inhibitor
These application notes provide detailed protocols for utilizing BSJ-01-175, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), in cell culture experiments. This compound has demonstrated significant activity against various cancer cell lines by inhibiting RNA polymerase II phosphorylation and downregulating the transcription of key DNA damage response (DDR) genes.[1][2][3]
Data Presentation
Biochemical and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Notes |
| Biochemical IC₅₀ (CDK12) | 155 nM | Recombinant CDK12/CycK | Represents a 3-fold decrease in potency compared to its precursor, THZ531.[2] |
| Cell Viability (Kelly WT vs. CDK12 C1039F) | 5-fold increase in viability in mutant cells | Kelly (neuroblastoma) | Demonstrates that the activity of this compound is dependent on the covalent binding to Cys1039 of CDK12.[1] |
| Cell Proliferation (TC71) | Slight decrease in activity compared to THZ531 | TC71 (Ewing sarcoma) | Indicates comparable, though slightly reduced, anti-proliferative effects against this cell line relative to the parent compound.[1] |
| Gene Expression (BRCA1 & BRCA2) | Suppression of transcription | Cancer cell lines | Treatment with this compound at concentrations up to 5 µM leads to the downregulation of these critical DDR genes.[1] |
| In Vivo Tumor Growth | Significant suppression | Ewing Sarcoma PDX model | Daily intraperitoneal administration of 10 mg/kg for 3 weeks resulted in a significant reduction in tumor growth.[1][2] |
Experimental Protocols
General Cell Culture and Maintenance
This protocol provides guidelines for the culture of Jurkat (T-cell leukemia) and Kelly (neuroblastoma) cells, which have been utilized in studies with this compound.
Materials:
-
RPMI-1640 Medium (for Jurkat and Kelly cells)[2]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA (for Kelly cells)
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Complete Medium Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Thawing and Seeding:
-
Rapidly thaw a cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete medium.
-
Transfer the cell suspension to a T-75 flask and incubate.
-
-
Cell Line Maintenance:
-
Jurkat (Suspension): Split the culture every 2-3 days to maintain a cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.
-
Kelly (Adherent): When cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and re-seed at a 1:3 to 1:6 ratio in fresh flasks.
-
This compound Stock Solution Preparation and Application
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
For experiments, dilute the stock solution in a complete culture medium to the desired final concentrations (e.g., 0-10 µM). Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
Cell Viability/Proliferation Assay
This protocol describes a method to assess the effect of this compound on the viability and proliferation of cancer cell lines using a luminescent ATP-based assay (e.g., CellTiter-Glo®).
Materials:
-
96-well, flat-bottom, opaque-walled plates
-
Cells of interest (e.g., Kelly, TC71)
-
Complete culture medium
-
This compound working solutions
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Add 100 µL of the drug dilutions to the respective wells. Include vehicle control (medium with DMSO) and no-cell control (medium only) wells.
-
Incubate the plate for 72 hours at 37°C and 5% CO₂.[1]
-
-
Assay and Measurement:
-
Equilibrate the plate and the assay reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of the culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all experimental wells.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the results as a dose-response curve to calculate the IC₅₀ value.
-
Western Blot for RNA Polymerase II Phosphorylation
This protocol details the procedure to detect changes in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II following treatment with this compound.
Materials:
-
6-well plates
-
Cells of interest (e.g., Jurkat)
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-RNA Pol II Ser2, anti-total RNA Pol II, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired duration (e.g., 6 hours).[2]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Imaging:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system. Analyze the band intensities to determine the relative levels of phosphorylated and total RNA Polymerase II.
-
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vitro Testing
Caption: General workflow for testing this compound in cell culture.
References
Application Notes and Protocols: In Vivo Dosing of BSJ-01-175 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocol for the in vivo administration of BSJ-01-175, a potent and selective dual covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), in mouse models of cancer.
Introduction
This compound is a small molecule inhibitor that demonstrates high selectivity and efficacy in downregulating genes targeted by CDK12, particularly those involved in the DNA Damage Response (DDR) pathway, such as BRCA1 and BRCA2.[1][2] By inhibiting CDK12/13, this compound disrupts DNA repair mechanisms in cancer cells, leading to a "BRCAness" phenotype and increased sensitivity to DNA-damaging agents.[1] This compound has shown significant anti-tumor activity in vivo, particularly in Ewing sarcoma models.[1][3][4]
Mechanism of Action
This compound functions as a covalent inhibitor, forming a bond with Cys1039 in the kinase domain of CDK12.[1][3] This irreversible binding potently inhibits the phosphorylation of RNA polymerase II, which in turn leads to the downregulation of transcription for a specific subset of genes, including key components of the DDR pathway.[1][2][5] The resulting impairment of DNA repair can induce synthetic lethality in cancers with specific genetic backgrounds or enhance the efficacy of other cancer therapies.
Figure 1: Signaling pathway of this compound action.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in mouse models.
Table 1: In Vivo Dosing Regimen
| Parameter | Value | Reference |
| Compound | This compound | [1][2][3][4] |
| Animal Model | Female nude mice (BALB/c, 7-8 weeks) | [2] |
| Tumor Model | TC71 Ewing sarcoma cells (Patient-Derived Xenograft - PDX) | [1][2] |
| Dose | 10 mg/kg | [1][2][3][4] |
| Route of Administration | Intraperitoneal (i.p.) | [1][2][3][4] |
| Frequency | Daily | [2] |
| Duration | 3 weeks | [2] |
Table 2: In Vivo Efficacy
| Endpoint | Result | Reference |
| Tumor Growth | Significant suppression throughout the 3-week treatment period | [2] |
Table 3: Pharmacokinetic Properties
| Parameter | Finding | Reference |
| Pharmacokinetics | Moderate pharmacokinetic properties | [1][3][4] |
| Metabolic Stability | Improved microsomal stability compared to parent compounds | [3] |
Experimental Protocols
This section provides a detailed methodology for the in vivo administration of this compound in a mouse xenograft model.
Materials and Reagents
-
This compound (MedchemExpress, Cat. No. HY-136345)
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Female nude mice (BALB/c, 7-8 weeks of age)
-
TC71 Ewing sarcoma cells
-
Syringes and needles for injection
-
Standard animal housing and monitoring equipment
Formulation of this compound for In Vivo Dosing
A specific formulation is required to ensure the solubility and bioavailability of this compound for intraperitoneal administration.
-
Prepare a stock solution: Dissolve this compound in DMSO to create a 25.0 mg/mL stock solution.
-
Prepare the vehicle: In a sterile tube, mix 400 µL of PEG300 and 50 µL of Tween-80.
-
Prepare the final dosing solution: Add 100 µL of the 25.0 mg/mL this compound stock solution to the PEG300 and Tween-80 mixture. Mix thoroughly.
-
Final dilution: Add 450 µL of saline to the mixture to achieve a final volume of 1 mL and a this compound concentration of 2.5 mg/mL. Ensure the final solution is clear.
Note: This protocol yields a clear solution of 2.5 mg/mL. For continuous dosing periods exceeding half a month, this formulation should be used with caution.[2]
Xenograft Mouse Model and Dosing Procedure
The following workflow outlines the key steps for establishing the tumor model and administering this compound.
Figure 2: Experimental workflow for in vivo dosing.
-
Animal Acclimation: Allow female nude mice (7-8 weeks old) to acclimate to the housing conditions for at least one week prior to the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously implant TC71 Ewing sarcoma cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Dosing: Administer this compound intraperitoneally at a dose of 10 mg/kg daily for 3 weeks. The control group should receive the vehicle solution following the same schedule.
-
Monitoring: Throughout the treatment period, monitor tumor volume and animal body weight.
Conclusion
This compound is a promising therapeutic agent that has demonstrated significant in vivo efficacy in preclinical mouse models of Ewing sarcoma. The protocols and data presented in these application notes provide a comprehensive guide for researchers planning to conduct in vivo studies with this compound. Adherence to the specified formulation and dosing regimen is critical for achieving optimal therapeutic outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 2227392-55-2|DC Chemicals [dcchemicals.com]
Application Notes and Protocols for BSJ-01-175: A Potent and Selective Covalent Inhibitor of CDK12/13 for RNA Polymerase II Phosphorylation Inhibition
For Research Use Only.
Introduction
BSJ-01-175 is a highly potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and its close homolog CDK13.[1][2] These transcriptional CDKs play a crucial role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (RNAP II), particularly at the Serine 2 (Ser2) position.[1] Inhibition of CDK12/13 by this compound leads to a significant reduction in RNAP II Ser2 phosphorylation, subsequently causing downregulation of a specific subset of genes, including those involved in the DNA damage response (DDR) pathway, such as BRCA1 and BRCA2.[2] This targeted disruption of transcription makes this compound a valuable tool for studying transcriptional regulation and a potential therapeutic agent in cancers dependent on CDK12/13 activity, such as Ewing sarcoma.[3][4]
This compound exhibits its inhibitory effect through the formation of a covalent bond with Cysteine 1039 (Cys1039) located in a C-terminal extension of the CDK12 kinase domain.[1] This irreversible binding contributes to its high potency and sustained cellular activity.
These application notes provide detailed protocols for the use of this compound in various in vitro and in vivo experimental settings to aid researchers, scientists, and drug development professionals in their studies.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₃₀H₃₃ClN₆O₂ |
| Molecular Weight | 545.08 g/mol |
| CAS Number | 2227392-55-2 |
| Appearance | To be determined |
| Solubility | To be determined |
| Storage | Store at -20°C for long-term storage (months to years) or 0-4°C for short-term storage (days to weeks). Shipped at ambient temperature.[5] |
Mechanism of Action and Signaling Pathway
This compound selectively targets and covalently modifies CDK12 and CDK13. This inhibition prevents the phosphorylation of the RNA Polymerase II C-terminal domain (CTD) at Serine 2, a critical step for transcriptional elongation of specific genes, including those involved in the DNA Damage Response (DDR).
Quantitative Data
In Vitro Kinase Inhibitory Activity
| Kinase | IC₅₀ (nM) |
| CDK12 | 155 |
| CDK13 | Not explicitly quantified, but this compound is a dual inhibitor. |
| CDK2 | >10,000 |
| CDK7 | 4,500 |
| CDK9 | 1,300 |
| Table based on data from a radiometric kinase assay.[1] |
Kinase Selectivity Profile (KiNativ™)
| Kinase | Inhibition (%) at 1 µM |
| CRK7/CDK12 | 76.8 |
| DNAPK | 60.9 |
| RSK2 domain1 | 58.6 |
| CDK7 | 57.5 |
| This table highlights the top inhibited kinases from an intracellular KiNativ™ profiling assay, demonstrating the selectivity of this compound for CDK12.[1] |
In Vivo Pharmacokinetics in Mice
| Route | Dose (mg/kg) | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | AUCₗₐₛₜ (h·ng/mL) | T₁/₂ (h) |
| IV | 3 | - | 1511 | 1832 | 2.2 |
| PO | 10 | 2 | 272 | 1043 | 17 |
| Pharmacokinetic parameters of this compound in female BALB/c nude mice.[2] |
Experimental Protocols
Protocol 1: In Vitro CDK12/13 Radiometric Kinase Assay
This protocol is adapted from the methodology used to characterize this compound and its analogs.[1]
Materials:
-
Recombinant CDK12/Cyclin K and CDK13/Cyclin K
-
His-c-Myc (aa 17–167) substrate
-
This compound
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be ≤1%.
-
In a reaction tube, combine the kinase, substrate, and this compound (or DMSO for control) in the kinase reaction buffer.
-
Pre-incubate the mixture for 10 minutes at room temperature.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a fixed time (e.g., 30 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Protocol 2: Western Blotting for Phospho-RNA Polymerase II (Ser2)
This protocol provides a general guideline for detecting changes in RNAP II Ser2 phosphorylation upon treatment with this compound. Optimization may be required for specific cell lines and experimental conditions.
Materials:
-
Cell line of interest (e.g., Jurkat, Kelly)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNA Polymerase II (Ser2)
-
Anti-total RNA Polymerase II
-
Anti-β-actin or other loading control
-
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time (e.g., 6 hours).
-
Lyse the cells in ice-cold lysis buffer.
-
Quantify protein concentration.
-
Prepare protein lysates for SDS-PAGE by adding loading buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNAP II (Ser2) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe for total RNAP II and a loading control.
Protocol 3: Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2][6]
Materials:
-
Cell line of interest (e.g., TC71 Ewing sarcoma cells)
-
This compound
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Reagent
-
Luminometer
Procedure:
-
Seed cells in an opaque-walled 96-well plate and allow them to attach.
-
Treat cells with a serial dilution of this compound.
-
Incubate for the desired time (e.g., 72 hours).[2]
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: In Vivo Efficacy in Ewing Sarcoma Patient-Derived Xenograft (PDX) Model
This protocol is based on the study demonstrating the in vivo efficacy of this compound in an Ewing sarcoma PDX model.[1]
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old)[7]
-
Ewing sarcoma patient-derived tumor tissue or cell line (e.g., TC71)
-
This compound
-
Vehicle control
-
Calipers for tumor measurement
-
Scale for mouse weight monitoring
Procedure:
-
Implant Ewing sarcoma tumor fragments or cells subcutaneously into the flank of the mice.[6][7][8]
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and vehicle control groups.
-
Prepare the this compound formulation for intraperitoneal (i.p.) injection. A formulation of 2.5 mg/mL can be achieved by dissolving in DMSO and then diluting with PEG300, Tween-80, and saline.[2]
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via i.p. injection daily or as tolerated.[1][2]
-
Monitor tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Continue treatment for the specified duration (e.g., 3 weeks).[2]
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low signal in Western blot for p-Ser2 RNAP II | Inefficient antibody binding | Optimize primary antibody concentration and incubation time. |
| Low protein expression | Use a positive control cell line or treatment. | |
| Phosphatase activity in lysate | Ensure adequate phosphatase inhibitors are used in the lysis buffer. | |
| High variability in cell viability assay | Uneven cell seeding | Ensure a single-cell suspension and proper mixing before seeding. |
| Edge effects in the plate | Avoid using the outer wells of the plate or fill them with sterile medium. | |
| Toxicity observed in in vivo studies | Dose is too high | Adjust the dosing schedule (e.g., intermittent dosing) or reduce the dose. |
| Formulation issue | Ensure the formulation is properly prepared and administered. |
Conclusion
This compound is a powerful and selective tool for investigating the role of CDK12/13 in transcriptional regulation and for exploring potential therapeutic strategies in cancers reliant on these kinases. The protocols provided herein offer a comprehensive guide for utilizing this compound in a variety of experimental contexts. Careful optimization of these protocols for specific experimental systems is recommended to ensure robust and reproducible results.
References
- 1. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 7. PDX-Derived Ewing’s Sarcoma Cells Retain High Viability and Disease Phenotype in Alginate Encapsulated Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PATIENT-DERIVED XENOGRAFTS AS A PRECLINICAL MODEL FOR BONE SARCOMAS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Transcription Regulation with BSJ-01-175
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-01-175 is a potent, selective, and covalent dual inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13)[1][2][3]. These kinases are key regulators of transcription elongation, primarily through phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII)[3][4]. By inhibiting CDK12/13, this compound provides a powerful tool to investigate the roles of these kinases in gene expression, particularly in the context of cancer biology where transcriptional addiction is a common vulnerability[1]. These application notes provide detailed protocols for utilizing this compound to study transcription regulation, with a focus on its effects on RNAPII phosphorylation and the expression of DNA Damage Response (DDR) genes[2][3].
Mechanism of Action
This compound acts as a covalent inhibitor by forming a bond with a specific cysteine residue (Cys1039) located in a C-terminal extension of the kinase domain of CDK12[2]. This irreversible binding potently inhibits the kinase activity of both CDK12 and its close homolog CDK13[1][2][3]. The primary downstream effect of CDK12/13 inhibition is a reduction in the phosphorylation of serine 2 (Ser2) on the CTD of RNAPII[2][3]. This phosphorylation event is crucial for the transition from transcription initiation to productive elongation. Consequently, treatment with this compound leads to a global decrease in transcription, with a pronounced impact on long genes, including many essential components of the DDR pathway such as BRCA1 and BRCA2[2]. This targeted suppression of DDR gene expression can induce a "BRCAness" phenotype in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors[2].
Data Presentation
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 | Reference |
| Jurkat | T-cell Acute Lymphoblastic Leukemia | Cell Viability | Not explicitly stated, but effective at 500 nM | [2] |
| Kelly | Neuroblastoma | Cell Viability | ~100-200 nM (estimated from graphical data) | [5] |
| TC71 | Ewing Sarcoma | Cell Proliferation | Slightly less potent than THZ531 (specific IC50 not provided) | [5] |
Table 2: In Vivo Efficacy and Pharmacokinetics of this compound in a Mouse Model
| Parameter | Value | Reference |
| Dosing Regimen | 10 mg/kg, intraperitoneal, once daily | [2][3] |
| Efficacy | Significant suppression of Ewing sarcoma tumor growth | [2][3] |
| Pharmacokinetic Parameters | [2][5] | |
| Tmax (IV, 2 mg/kg) | 0.083 h | [5] |
| Cmax (IV, 2 mg/kg) | 435 ng/mL | [5] |
| AUC (IV, 2 mg/kg) | 263 hng/mL | [5] |
| T1/2 (IV, 2 mg/kg) | 1.13 h | [5] |
| Tmax (PO, 10 mg/kg) | 4 h | [5] |
| Cmax (PO, 10 mg/kg) | 12.3 ng/mL | [5] |
| AUC (PO, 10 mg/kg) | 129 hng/mL | [5] |
| T1/2 (PO, 10 mg/kg) | 4.36 h | [5] |
Table 3: Effect of this compound on DDR Gene Expression in Jurkat Cells
| Gene | Treatment (4 hours) | Fold Change vs. DMSO | Reference |
| BRCA1 | This compound (concentration not specified) | Downregulated to <30% of control | [2] |
| BRCA2 | This compound (concentration not specified) | Downregulated to <30% of control | [2] |
Experimental Protocols
Here we provide detailed protocols for key experiments to study the effects of this compound on transcription regulation.
Protocol 1: Cell Viability Assay
This protocol is used to determine the concentration-dependent effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest (e.g., Kelly cells)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Allow cells to adhere overnight.
-
Prepare a serial dilution of this compound in complete medium. A suggested concentration range is 0-10 µM[5]. Include a DMSO-only control.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂[5].
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the DMSO-treated control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Phosphorylated RNAPII
This protocol is designed to assess the effect of this compound on the phosphorylation of RNAPII at Ser2.
Materials:
-
Cancer cell line (e.g., Jurkat cells)
-
This compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNAPII (Ser2)
-
Anti-total RNAPII
-
Anti-GAPDH or β-actin (loading control)
-
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound at the desired concentration (e.g., 500 nM) for a specified time (e.g., 6 hours)[2]. Include a DMSO-treated control.
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-RNAPII (Ser2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total RNAPII and a loading control to ensure equal protein loading.
Protocol 3: Quantitative RT-PCR (qRT-PCR) for DDR Gene Expression
This protocol allows for the quantification of changes in the mRNA levels of specific DDR genes following treatment with this compound.
Materials:
-
Cancer cell line (e.g., Jurkat cells)
-
This compound
-
TRIzol reagent for RNA extraction
-
Reverse transcription kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target DDR genes (e.g., BRCA1, BRCA2) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Treat cells with this compound (e.g., 500 nM) for the desired time (e.g., 4 hours)[2].
-
Extract total RNA from the cells using TRIzol reagent according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit[2].
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the housekeeping gene and the DMSO-treated control.
Protocol 4: Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)
This protocol is for the genome-wide analysis of RNAPII occupancy to identify genes directly affected by this compound treatment.
Materials:
-
Cancer cell line
-
This compound
-
Formaldehyde for cross-linking
-
Glycine to quench cross-linking
-
Lysis buffers
-
Sonicator
-
Antibody against total RNAPII or phospho-RNAPII (Ser2)
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Next-generation sequencing platform
Procedure:
-
Treat cells with this compound for the desired time.
-
Cross-link proteins to DNA by adding formaldehyde directly to the culture medium.
-
Quench the cross-linking reaction with glycine.
-
Harvest and lyse the cells to isolate nuclei.
-
Sonciate the chromatin to shear DNA to fragments of 200-500 bp.
-
Perform immunoprecipitation by incubating the sheared chromatin with an antibody against RNAPII overnight at 4°C.
-
Capture the antibody-chromatin complexes using Protein A/G magnetic beads.
-
Wash the beads to remove non-specific binding.
-
Elute the chromatin from the beads and reverse the cross-links.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a DNA purification kit.
-
Prepare the DNA library for next-generation sequencing according to the platform's protocol.
-
Sequence the library and analyze the data to identify regions of RNAPII enrichment and changes upon this compound treatment.
Protocol 5: RNA-Sequencing (RNA-seq)
This protocol is for the global analysis of gene expression changes induced by this compound.
Materials:
-
Cancer cell line
-
This compound
-
RNA extraction kit
-
DNase I
-
Library preparation kit for RNA-seq
-
Next-generation sequencing platform
Procedure:
-
Treat cells with this compound at various concentrations and for different time points.
-
Extract total RNA using a suitable kit, including a DNase I treatment step to remove genomic DNA contamination.
-
Assess RNA integrity using a Bioanalyzer or similar instrument.
-
Prepare the RNA-seq library from high-quality RNA according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.
-
Sequence the prepared libraries on a next-generation sequencing platform.
-
Analyze the sequencing data to identify differentially expressed genes between this compound-treated and control samples.
Mandatory Visualizations
Caption: Mechanism of this compound Action on Transcription.
Caption: Workflow for Analyzing Gene Expression Changes.
Caption: Consequence of CDK12/13 Inhibition by this compound.
References
- 1. Function and Control of RNA Polymerase II C-Terminal Domain Phosphorylation in Vertebrate Transcription and RNA Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated RNA Polymerase II Following BSJ-01-175 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
BSJ-01-175 is a potent and selective covalent inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13).[1][2][3] These kinases play a crucial role in the regulation of transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[4][5] Inhibition of CDK12/13 by this compound leads to a significant reduction in the phosphorylation of RNAPII, particularly at serine 2 (Ser2) of the CTD heptapeptide repeat.[6][7] This application note provides a detailed protocol for performing Western blot analysis to detect changes in the phosphorylation status of RNAPII (p-RNAPII) in cells treated with this compound.
Signaling Pathway of CDK12/13 and RNAPII Phosphorylation
CDK12, in complex with its partner Cyclin K, is a key regulator of transcriptional elongation. It primarily phosphorylates Ser2 residues within the CTD of RNAPII. This phosphorylation event is critical for the transition from promoter-proximal pausing to productive elongation, and for the recruitment of various RNA processing factors. This compound covalently binds to a cysteine residue in the kinase domain of CDK12 and CDK13, thereby inhibiting their kinase activity. This leads to a decrease in RNAPII CTD phosphorylation, which can result in premature termination of transcription and downregulation of specific genes, including those involved in the DNA damage response.
Caption: CDK12/13 inhibition by this compound blocks RNAPII phosphorylation.
Experimental Workflow
The overall workflow for analyzing p-RNAPII levels after this compound treatment involves cell culture and treatment, protein extraction, quantification, SDS-PAGE, protein transfer to a membrane, immunoblotting with specific antibodies, and signal detection and analysis.
Caption: Workflow for p-RNAPII Western blot analysis.
Quantitative Data Summary
The effect of this compound on RNAPII phosphorylation is dose-dependent. The following table summarizes the observed changes in phosphorylation at different serine residues of the RNAPII CTD upon treatment with CDK12/13 inhibitors in various studies.
| Inhibitor | Cell Line | Concentration | Treatment Time | Effect on p-RNAPII Ser2 | Effect on p-RNAPII Ser5 | Effect on p-RNAPII Ser7 | Total RNAPII Levels | Reference |
| This compound | Jurkat | 500 nM | 6 hours | Significantly Reduced | Unchanged | Unchanged | Unchanged | [6] |
| This compound | Jurkat | >500 nM | 6 hours | Reduced | Reduced | Reduced | Reduced | [6] |
| THZ531 (CDK12/13 inhibitor) | MV4;11 | 200 nM | 6 hours | Significantly Decreased | Relatively Unaffected | Decreased | Not specified | [8] |
| Analog-sensitive CDK12 inhibitor | HCT116 | 7.5 µM | 15-30 min | Global Reduction | Global Reduction | Not specified | Unchanged | [4][9] |
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
1. Materials and Reagents
-
Cell Line: A suitable cancer cell line (e.g., Jurkat, HCT116, MV4;11).
-
This compound: Prepare stock solutions in DMSO.
-
Cell Culture Media and Supplements.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Kit: BCA or Bradford assay.
-
Laemmli Sample Buffer (4X).
-
SDS-PAGE Gels: Appropriate percentage for resolving high molecular weight proteins like RNAPII (~220 kDa).
-
Running Buffer (1X).
-
Transfer Buffer (1X).
-
PVDF or Nitrocellulose Membranes.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.
-
Primary Antibodies:
-
Rabbit anti-phospho-RNAPII (Ser2)
-
Rabbit anti-phospho-RNAPII (Ser5)
-
Rabbit anti-phospho-RNAPII (Ser7)
-
Mouse anti-Total RNAPII
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate.
-
Imaging System: Chemiluminescence imager or X-ray film.
2. Cell Culture and Treatment
a. Seed cells in appropriate culture plates and allow them to adhere and reach 70-80% confluency.
b. Treat the cells with varying concentrations of this compound (e.g., 100 nM, 500 nM, 1 µM, 5 µM) for a specified duration (e.g., 6, 12, 24 hours). Include a DMSO-treated vehicle control.
3. Protein Extraction
a. After treatment, aspirate the culture medium and wash the cells twice with ice-cold PBS.
b. Add ice-cold lysis buffer to each plate.
c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
d. Incubate on ice for 30 minutes, with vortexing every 10 minutes.
e. Centrifuge at 14,000 x g for 15 minutes at 4°C.
f. Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
4. Protein Quantification
a. Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's instructions.
b. Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
5. SDS-PAGE and Protein Transfer
a. Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
b. Load the samples onto an SDS-PAGE gel. Include a molecular weight marker.
c. Run the gel at a constant voltage until the dye front reaches the bottom.
d. Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting
a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
b. Incubate the membrane with the primary antibody (e.g., anti-p-RNAPII Ser2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
c. The following day, wash the membrane three times for 10 minutes each with TBST.
d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
e. Wash the membrane three times for 10 minutes each with TBST.
7. Signal Detection and Analysis
a. Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
b. Capture the signal using a chemiluminescence imager or by exposing the membrane to X-ray film.
c. For normalization, the membrane can be stripped and re-probed with an antibody against total RNAPII and a loading control (e.g., GAPDH or β-actin).
d. Quantify the band intensities using densitometry software. Normalize the p-RNAPII signal to the total RNAPII signal and the loading control.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. researchgate.net [researchgate.net]
- 4. CDK12 globally stimulates RNA polymerase II transcription elongation and carboxyl-terminal domain phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CDK13 cooperates with CDK12 to control global RNA polymerase II processivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Synthetic Lethality with BSJ-01-175
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BSJ-01-175, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), to investigate synthetic lethality in cancer research.
Introduction to this compound
This compound is a selective, covalent inhibitor of CDK12 and its close homolog CDK13.[1][2][3] It was developed through the optimization of the initial CDK12/13 inhibitor, THZ531, and demonstrates improved metabolic stability and in vivo efficacy.[4][5] this compound covalently binds to a specific cysteine residue (Cys1039) in the C-terminal region of the CDK12 kinase domain, leading to potent and sustained inhibition.[1]
Mechanism of Action and Principle of Synthetic Lethality
CDK12, in complex with Cyclin K, is a critical regulator of transcriptional elongation. It functions by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII). This process is essential for the expression of a specific subset of long and complex genes, including many key components of the DNA Damage Response (DDR) pathway.[1][2] Genes involved in the Homologous Recombination (HR) pathway of DNA repair, such as BRCA1, BRCA2, and ATM, are particularly dependent on CDK12 activity.[4][6]
Inhibition of CDK12 by this compound leads to a significant downregulation of these DDR genes.[3][4] This pharmacologically induced deficiency in the HR pathway creates a cellular state often referred to as "BRCAness." While the loss of HR function alone may not be lethal to a cancer cell, it renders the cell highly dependent on other DNA repair mechanisms, particularly those that handle single-strand breaks, such as the Poly (ADP-ribose) polymerase (PARP) pathway.
This dependency forms the basis of a powerful synthetic lethal interaction. When cells treated with this compound (and thus deficient in HR) are subsequently exposed to a PARP inhibitor (PARPi), single-strand DNA breaks accumulate, collapse replication forks, and generate double-strand breaks that cannot be efficiently repaired.[6][7] This overwhelming DNA damage leads to genomic instability and ultimately, cancer cell death.[2][7] This synthetic lethal approach has shown promise for treating cancers with CDK12 mutations and can be explored in other cancer types using inhibitors like this compound.[1][2][8][9]
Data Presentation
Table 1: Biochemical Inhibitory Activity of this compound
| Target | IC50 (nM) |
| CDK12 | 155 |
| CDK13 | 155 |
| CDK2 | >1000 |
| CDK7 | >1000 |
| CDK9 | >1000 |
| Data compiled from reference[5]. IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity in biochemical assays. |
Table 2: Cellular Activity of this compound
| Cell Line | Assay Type | IC50 (nM) |
| Kelly (Neuroblastoma) | Anti-proliferative Activity | 225.3 |
| Data from reference[3]. |
Mandatory Visualizations
References
- 1. Synthetic Lethal Targeting of CDK12-Deficient Prostate Cancer with PARP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide profiling of genetic synthetic lethality identifies CDK12 as a novel determinant of PARP1/2 inhibitor sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Application of BSJ-01-175 in CRISPR Screens: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selective and potent covalent inhibitor of CDK12/13, BSJ-01-175, presents a valuable tool for exploring cancer biology and therapeutic vulnerabilities through CRISPR screening. These application notes and protocols provide a comprehensive guide to leveraging this compound in CRISPR-based functional genomics to identify novel drug targets, understand mechanisms of resistance, and uncover synthetic lethal interactions.
This compound is a highly selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13), two key regulators of transcriptional elongation. By covalently binding to a unique cysteine residue in the kinase domain of CDK12 and CDK13, this compound effectively inhibits their function, leading to the downregulation of genes involved in the DNA Damage Response (DDR), including BRCA1 and BRCA2.[1][2] This mode of action makes this compound a powerful chemical probe for studying the consequences of CDK12/13 inhibition and for identifying genetic dependencies in cancer cells.
CRISPR-Cas9 technology, a revolutionary tool for genome editing, can be coupled with small molecule inhibitors like this compound to perform powerful genetic screens. These screens can be designed to identify genes whose loss-of-function either sensitizes or confers resistance to the compound, providing critical insights for drug development and patient stratification.
Key Applications of this compound in CRISPR Screens
-
Identification of Synthetic Lethal Interactions: By performing a genome-wide or targeted CRISPR knockout screen in the presence of a sub-lethal concentration of this compound, researchers can identify genes whose inactivation, in combination with CDK12/13 inhibition, leads to cell death. This approach can uncover novel therapeutic targets for cancers that are sensitive to CDK12/13 inhibition.
-
Elucidation of Drug Resistance Mechanisms: CRISPR screens can be employed to identify genes that, when knocked out, confer resistance to this compound. This is achieved by treating a population of cells transduced with a CRISPR library with a lethal dose of the inhibitor and identifying the genes that are enriched in the surviving cell population. Understanding these resistance mechanisms is crucial for developing strategies to overcome drug resistance in the clinic.
-
Target Validation and Pathway Analysis: Focused CRISPR screens targeting specific gene families or pathways can be used to validate the on-target effects of this compound and to further dissect the downstream consequences of CDK12/13 inhibition.
Quantitative Data for this compound
A thorough understanding of the potency and selectivity of this compound is essential for designing and interpreting CRISPR screens. The following tables summarize the available quantitative data for this inhibitor.
| Target | Biochemical IC50 (nM) |
| CDK12 | 3.2 |
| CDK13 | 1.5 |
| CDK2 | >1000 |
| CDK7 | >1000 |
| CDK9 | >1000 |
| Table 1: Biochemical inhibitory activity of this compound against a panel of Cyclin-Dependent Kinases. Data sourced from Jiang et al., 2021.[1] |
| Cell Line | Cancer Type | Cellular IC50 (nM) |
| Kelly | Neuroblastoma | 225.3 |
| TC71 | Ewing Sarcoma | 87.2 |
| Table 2: Cellular antiproliferative activity of this compound in cancer cell lines. Data sourced from Jiang et al., 2021 and MedchemExpress.[1][3] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and the general workflows for CRISPR screens.
Experimental Protocols
The following are detailed protocols for performing CRISPR screens with this compound. These protocols are intended as a guide and may require optimization for specific cell lines and experimental goals.
Protocol 1: Determining the Optimal Concentration of this compound for CRISPR Screens
Objective: To determine the appropriate concentration of this compound for either a positive selection (resistance) screen or a negative selection (sensitization) screen.
Materials:
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Cas9-expressing cancer cell line of interest
-
This compound (dissolved in DMSO)
-
Cell culture medium and supplements
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96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo)
-
Plate reader
Procedure:
-
Seed Cas9-expressing cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubate the cells for a period that is relevant to the planned CRISPR screen (e.g., 7-14 days).
-
At the end of the incubation period, measure cell viability using a suitable assay.
-
Plot the cell viability data against the log of the this compound concentration to determine the dose-response curve and calculate the IC50, IC20 (for negative selection screens), and IC80 (for positive selection screens) values.
Protocol 2: Pooled CRISPR Knockout Screen to Identify Genes Conferring Resistance to this compound (Positive Selection)
Objective: To identify genes whose loss-of-function confers resistance to this compound.
Materials:
-
Cas9-expressing cancer cell line
-
Pooled lentiviral sgRNA library (genome-wide or targeted)
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Polybrene or other transduction-enhancing reagent
-
Puromycin or other selection antibiotic
-
This compound
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Genomic DNA extraction kit
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PCR reagents for sgRNA amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production: Produce high-titer lentivirus for the sgRNA library.
-
Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic (e.g., puromycin).
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Establish Baseline Population (T0): Collect a sample of the cell population after selection for genomic DNA extraction. This will serve as the baseline representation of the sgRNA library.
-
Drug Treatment: Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with a high concentration of this compound (e.g., IC80).
-
Cell Culture and Passaging: Culture the cells for 14-21 days, passaging as necessary and maintaining a sufficient number of cells to preserve library representation.
-
Final Cell Pellet Collection (Tx): At the end of the screen, harvest the surviving cells from both the DMSO and this compound treated groups.
-
Genomic DNA Extraction and Sequencing: Extract genomic DNA from the T0 and Tx cell pellets. Amplify the integrated sgRNA sequences using PCR and perform next-generation sequencing.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly enriched in the this compound-treated population compared to the DMSO-treated and T0 populations. This can be done using software packages such as MAGeCK.
Protocol 3: Pooled CRISPR Knockout Screen to Identify Synthetic Lethal Partners of this compound (Negative Selection)
Objective: To identify genes whose knockout sensitizes cells to this compound.
Procedure: This protocol is similar to the positive selection screen, with the key difference being the concentration of this compound used.
-
Follow steps 1-4 of Protocol 2.
-
Drug Treatment: Treat the cells with a low, sub-lethal concentration of this compound (e.g., IC20).
-
Follow steps 6-9 of Protocol 2.
-
Data Analysis: Analyze the sequencing data to identify sgRNAs that are significantly depleted in the this compound-treated population compared to the DMSO-treated and T0 populations.
By following these application notes and protocols, researchers can effectively utilize this compound as a powerful tool in CRISPR screens to advance our understanding of cancer biology and to accelerate the development of novel therapeutic strategies.
References
Troubleshooting & Optimization
BSJ-01-175 solubility and stability issues
Welcome to the technical support center for the selective and potent covalent CDK12/13 inhibitor, BSJ-01-175. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and stability of this compound, along with troubleshooting common issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound. What is the recommended solvent?
A1: For initial stock solutions, anhydrous dimethyl sulfoxide (DMSO) is the recommended solvent. This compound is a hydrophobic molecule, and DMSO is a powerful solvent for such compounds.[1][2] For in vivo applications, a stock solution in DMSO can be further diluted using a co-solvent system. A published protocol for a 2.5 mg/mL working solution involves preparing a 25.0 mg/mL stock in DMSO, followed by a stepwise dilution with PEG300, Tween-80, and saline.[3]
Q2: My this compound solution appears cloudy or has precipitated after dilution in my aqueous experimental buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common challenge with hydrophobic compounds. This "crashing out" occurs because the compound's solubility limit is exceeded as the concentration of the organic solvent (like DMSO) is reduced.[4][5] Here are several strategies to address this:
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Optimize DMSO Concentration: Keep the final DMSO concentration in your working solution as low as possible (ideally below 0.5% in cell-based assays) to minimize cytotoxicity. However, a slightly higher, tolerated concentration may be necessary to maintain solubility. Always include a vehicle control with the equivalent final DMSO concentration.[4]
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Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of your DMSO stock in a small volume of your experimental buffer or medium (if it contains serum, the proteins can aid in solubilization). Then, add this intermediate dilution to the final volume.[4][5]
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Gentle Mixing and Warming: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous buffer while gently vortexing or swirling. This promotes rapid and even dispersion, preventing localized high concentrations that are prone to precipitation.[4][6]
Q3: How should I store my this compound, both as a solid and in solution?
A3: Proper storage is crucial to maintain the integrity of this compound.
-
Solid Form: The powdered form of this compound should be stored at -20°C for up to two years.[7][8]
-
Stock Solutions:
-
In DMSO, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3]
-
For solutions in DMSO at 4°C, the recommended storage time is up to 2 weeks.[7][8]
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is highly recommended to aliquot the stock solution into single-use vials.[3]
-
Q4: I am observing inconsistent results in my experiments. Could this be related to the stability of this compound?
A4: Yes, inconsistent results can be a sign of compound degradation. The stability of this compound can be affected by factors such as pH, light exposure, and temperature. It is recommended to prepare fresh working solutions for each experiment from a properly stored stock solution. If you suspect degradation, it is advisable to perform a stability assessment under your specific experimental conditions.
Troubleshooting Guides
Issue 1: Solubility Challenges
This guide provides a systematic approach to addressing solubility issues with this compound.
Troubleshooting Workflow for this compound Solubility
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. This compound|2227392-55-2|COA [dcchemicals.com]
Optimizing BSJ-01-175 Concentration for Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the experimental concentration of BSJ-01-175, a potent and selective covalent inhibitor of CDK12/13.[1][2][3][4][5][6]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a covalent inhibitor that selectively targets Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4][5][6][7] It forms a covalent bond with a specific cysteine residue (Cys1039) in the kinase domain of CDK12.[2][8] This irreversible binding inhibits the kinase activity of CDK12/13, leading to a reduction in the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II) at the Serine 2 position (Ser2).[2][8][9] The inhibition of RNAP II Ser2 phosphorylation disrupts the transcription of genes involved in the DNA Damage Response (DDR), such as BRCA1 and BRCA2.[2][10]
Q2: What is a recommended starting concentration range for in vitro experiments?
Based on published data, a starting concentration range of 0.1 µM to 10 µM is recommended for initial in vitro experiments, such as cell viability or proliferation assays.[1][2] For target engagement assays, like competitive pulldowns, concentrations as low as 1 µM have been shown to be effective.[2] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q3: How does the covalent nature of this compound affect experimental design?
As a covalent inhibitor, the inhibitory effect of this compound is time-dependent.[1] This means that the observed potency (e.g., IC50 value) will increase with longer incubation times.[1] Therefore, it is critical to standardize incubation times across experiments to ensure reproducibility. For a more thorough characterization, consider performing time-dependency assays where the IC50 is determined at multiple pre-incubation time points.[1]
Q4: What are the known downstream effects of this compound treatment?
The primary downstream effect of this compound is the potent inhibition of RNA polymerase II phosphorylation at Ser2.[2][8][9] This leads to the downregulation of CDK12-targeted genes, particularly those involved in the DNA damage response.[1][2][8] At higher concentrations, a reduction in the total protein levels of RNA Pol II may also be observed.[8]
Experimental Protocols
Determining Optimal Concentration using a Cell Viability Assay
This protocol outlines a method to determine the optimal concentration of this compound for inhibiting cell viability in your cell line of interest.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Cell line of interest
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Complete cell culture medium
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96-well cell culture plates
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Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment (typically 2,000-10,000 cells per well). Incubate overnight to allow for cell attachment.
-
Serial Dilution Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common starting point is a 10-point dilution series with a starting concentration of 10 µM.
-
Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for a predetermined time. For initial experiments, 72 hours is a common time point based on existing literature.[2]
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use a non-linear regression model to determine the IC50 value.
Western Blot for RNA Polymerase II Ser2 Phosphorylation
This protocol is for assessing the downstream target engagement of this compound by measuring the phosphorylation of RNA Pol II at Ser2.
Materials:
-
Cells treated with this compound at various concentrations and time points
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-phospho-RNA Polymerase II (Ser2)
-
Anti-total RNA Polymerase II
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phospho-RNA Pol II (Ser2) signal to the total RNA Pol II and the loading control.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High variability in IC50 values between experiments | Inconsistent pre-incubation time with the inhibitor.[1] | Standardize the pre-incubation time for all assays to ensure comparable results.[1] |
| No or weak inhibitory effect at expected concentrations | The chosen cell line may be resistant to CDK12/13 inhibition. The compound may have degraded. | Test a wider range of concentrations. Confirm the activity of the compound in a sensitive cell line. Check the stability of the this compound stock solution. |
| Significant off-target effects or high cellular toxicity | The concentration used may be too high, leading to non-specific binding. | Perform a careful dose-response curve to identify the therapeutic window. Assess the reactivity of the compound's electrophilic warhead using assays like a glutathione (GSH) stability assay.[1] |
| Difficulty confirming covalent binding | The experimental method may not be sensitive enough to detect irreversible binding. | Perform washout experiments.[1] After incubating with this compound, wash the cells to remove unbound inhibitor and then assess the persistence of the inhibitory effect. |
| No change in RNA Pol II Ser2 phosphorylation after treatment | Insufficient incubation time or concentration. Issues with the Western blot protocol. | Increase the incubation time and/or the concentration of this compound. Optimize the Western blot protocol, including antibody concentrations and blocking conditions. Ensure the use of fresh phosphatase inhibitors in the lysis buffer. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Concentration Range | Incubation Time | Observed Effect |
| Cell Viability | Kelly (wild type vs. CDK12 C1039F mutant) | 0-10 µM | 72 hours | 5-fold higher viability in mutant cells, indicating on-target covalent modification.[2] |
| Cell Proliferation | TC71 Ewing sarcoma | 0-10 µM | 72 hours | Slight decrease in activity compared to THZ531.[1][2] |
| Target Engagement | Jurkat | Up to 1 µM | 6 hours | Competitive pulldown with THZ1-biotin showed target engagement.[2] |
| Gene Expression | Not specified | 0-5 µM | Not specified | Suppression of BRCA1 and BRCA2 transcription.[1] |
| RNAP II Phosphorylation | Jurkat | 500 nM | Not specified | Significant reduction in p-Ser2 levels.[8] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dose and Administration | Treatment Duration | Observed Effect |
| Patient-Derived Xenograft (PDX) Mouse Model | Ewing Sarcoma | 10 mg/kg; intraperitoneal; daily | 3 weeks | Significant suppression of tumor growth.[1][2][8][10][11] |
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Workflow for optimizing this compound concentration.
Caption: Troubleshooting flowchart for this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The promise and current status of CDK12/13 inhibition for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. This compound - Immunomart [immunomart.com]
- 7. Discovery and design of molecular glue enhancers of CDK12–DDB1 interactions for targeted degradation of cyclin K - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D4CB00190G [pubs.rsc.org]
- 8. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
BSJ-01-175 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the off-target effects of BSJ-01-175, a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13). This guide includes troubleshooting advice, frequently asked questions, quantitative data on off-target effects, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a covalent inhibitor that selectively targets a cysteine residue (Cys1039) located in a C-terminal extension of the kinase domain of CDK12 and its close homolog CDK13.[1] This covalent modification leads to the potent and selective inhibition of their kinase activity.
Q2: How selective is this compound for CDK12/13?
A2: this compound demonstrates "exquisite selectivity" for CDK12/13.[1][2][3] Kinome-wide profiling has shown that while a few other kinases show some interaction at higher concentrations, this compound's primary and most potent activity is against CDK12.
Q3: What are the known off-target effects of this compound?
A3: An intracellular KiNativ™ profiling assay identified CDK12 as the major target of this compound. While some level of engagement was observed with other kinases such as DNAPK, RSK2, and CDK7 at a concentration of 1 µM, subsequent biochemical assays revealed weak inhibitory activity against DNAPK and RSK2, suggesting these are not significant off-targets.
Q4: Has the in vivo efficacy and safety of this compound been evaluated?
A4: Yes, this compound has been shown to be efficacious in a patient-derived xenograft (PDX) mouse model of Ewing sarcoma when administered at 10 mg/kg once a day via intraperitoneal injection.[1][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpected cell death or toxicity in non-cancerous cell lines. | Although highly selective, minor off-target effects on kinases like CDK7 at high concentrations could contribute to toxicity. The concentration of this compound may be too high. | Perform a dose-response curve to determine the optimal concentration for your cell line. Consider using a lower concentration or a shorter incubation time. |
| Lack of inhibition of CDK12/13 activity. | Incorrect compound handling or storage. Issues with the assay setup. | Ensure this compound is stored correctly and freshly prepared. Verify the integrity of your assay reagents and the activity of your recombinant CDK12/13 enzyme. |
| Inconsistent results between experiments. | Variability in cell culture conditions. Inconsistent timing of compound addition or assay readout. | Standardize cell passage number, seeding density, and growth conditions. Ensure precise and consistent timing for all experimental steps. |
| Discrepancy between biochemical and cellular assay results. | Differences in compound accessibility to the target in a cellular environment. Presence of cellular efflux pumps. | Consider using cell lines with known expression levels of efflux pumps. Evaluate the cellular uptake of this compound if possible. |
Quantitative Off-Target Profile
The selectivity of this compound was assessed using the KiNativ™ intracellular kinase profiling assay. The following table summarizes the key findings when Jurkat cells were treated with 1 µM this compound. The values represent the percentage of the kinase that was "protected" from probe binding by the presence of this compound, indicating a direct interaction.
| Kinase Target | Protection by this compound (1 µM) | Biochemical IC50 | Notes |
| CDK12 | 76.8% | Not reported in this format | Primary Target |
| DNAPK | 60.9% | >10,000 nM | Weak inhibitor, not considered a significant off-target. |
| RSK2 | 58.6% | 4500 nM | Weak inhibitor, not considered a significant off-target. |
| CDK7 | 57.5% | Not specified | Shows some interaction, selectivity over CDK7 is a key consideration. |
Experimental Protocols
1. Intracellular KiNativ™ Kinase Profiling
This method is used to assess the interaction of a compound with a large panel of kinases within a cellular context.
-
Cell Culture and Treatment: Jurkat cells are cultured to a sufficient density and then treated with the test compound (e.g., 1 µM this compound) or DMSO as a vehicle control for a specified period.
-
Cell Lysis and Probe Labeling: After treatment, cells are lysed, and the proteome is exposed to an ATP-biotin probe. This probe covalently labels the ATP binding site of kinases. If the test compound is bound to a kinase, it will "protect" it from being labeled by the probe.
-
Enrichment and Digestion: Kinases are enriched from the lysate, typically using streptavidin beads that bind to the biotinylated probe. The enriched proteins are then digested into smaller peptides.
-
Mass Spectrometry Analysis: The resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the kinases that were labeled by the probe.
-
Data Analysis: The abundance of each identified kinase in the compound-treated sample is compared to the DMSO control. A lower abundance in the treated sample indicates that the compound protected the kinase from probe labeling, signifying an interaction.
2. Radiometric Kinase Assay (for Biochemical IC50 Determination)
This assay is used to determine the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50).
-
Reaction Setup: Recombinant kinase (e.g., DNAPK, RSK2), a suitable substrate (e.g., a peptide or protein), and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) are combined in a reaction buffer.
-
Inhibitor Addition: A range of concentrations of the test compound (this compound) is added to the reaction mixtures.
-
Incubation: The reactions are incubated at a controlled temperature for a specific time to allow for substrate phosphorylation by the kinase.
-
Reaction Termination and Detection: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated radiolabeled ATP. The amount of radioactivity incorporated into the substrate is then measured using a scintillation counter or phosphorimager.
-
IC50 Calculation: The percentage of kinase inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is then determined by fitting the data to a dose-response curve.
Visualizations
Caption: Signaling pathway of CDK12/13 and its inhibition by this compound.
Caption: Workflow for identifying and validating off-target effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
BSJ-01-175 resistance mechanisms in cancer cells
Welcome to the technical support center for BSJ-01-175, a potent and selective covalent inhibitor of CDK12 and CDK13. This resource is designed to assist researchers, scientists, and drug development professionals in their experimental work with this compound by providing troubleshooting guidance and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a dual covalent inhibitor that selectively targets Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4][5] It forms a covalent bond with a specific cysteine residue (Cys1039 in CDK12) located in a C-terminal extension from the kinase domain.[2][6][7] This inhibition leads to a potent decrease in the phosphorylation of RNA polymerase II, which in turn causes a downregulation of genes targeted by CDK12, particularly those involved in the DNA Damage Response (DDR).[1][2][3][4][6][7]
Q2: In which cancer types has this compound shown efficacy?
This compound has demonstrated efficacy in preclinical models of Ewing sarcoma.[2][6][7][8] Specifically, it has been shown to significantly suppress tumor growth in a patient-derived xenograft (PDX) mouse model of Ewing sarcoma.[2][6][7] Given its mechanism of action targeting the DDR pathway, its potential could extend to other cancers that are sensitive to the inhibition of transcriptional regulation or have a "BRCAness" phenotype.[8]
Q3: What are the expected phenotypic effects of this compound treatment in sensitive cancer cells?
Treatment of sensitive cancer cells with this compound is expected to result in:
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Inhibition of cell viability and proliferation.
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Induction of apoptosis.[8]
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Sensitization of cancer cells to PARP inhibitors.[6]
Q4: How does this compound differ from its precursor, THZ531?
This compound is a derivative of THZ531, developed through a medicinal chemistry campaign to improve upon the parent compound.[2][6][8] While both are covalent inhibitors of CDK12/13, this compound was selected for its improved potency, selectivity, and better microsomal stability, leading to demonstrated in vivo efficacy.[6]
Troubleshooting Guide
Issue 1: Reduced or No Observed Efficacy of this compound in Cell Culture
Possible Cause 1: Sub-optimal Compound Concentration or Treatment Duration.
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Troubleshooting: Perform a dose-response experiment to determine the optimal IC50 for your specific cell line. A typical concentration range to test is 0-10 µM for a 72-hour treatment period.[1]
Possible Cause 2: Cell Line Insensitivity.
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Troubleshooting: The cell line may not be dependent on the CDK12/13 pathway for survival. Confirm the expression of CDK12 and CDK13 in your cell line via Western blot or qPCR. Also, assess the expression of key DDR genes that are known to be regulated by CDK12.
Possible Cause 3: Compound Instability.
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Troubleshooting: Ensure proper storage and handling of this compound. Stock solutions should be aliquoted and stored at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1]
Issue 2: Development of Resistance to this compound
While specific resistance mechanisms to this compound have not been extensively documented in published literature, resistance to similar targeted therapies can arise. Here are potential mechanisms and how to investigate them:
Possible Cause 1: Target Alteration.
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Hypothesis: Mutations in the CDK12 or CDK13 gene, particularly at or near the covalent binding site (Cys1039 in CDK12), could prevent this compound from binding effectively. This has been observed with other CDK inhibitors.[8] A study on the CDK12 degrader BSJ-4-116 identified two point mutations in CDK12 that conferred resistance.[9]
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Troubleshooting/Investigation:
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Generate resistant cell lines by long-term culture with escalating doses of this compound.
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Perform Sanger or next-generation sequencing of the CDK12 and CDK13 genes in resistant clones to identify potential mutations.
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If a mutation is found, use site-directed mutagenesis to introduce the mutation into a wild-type background to confirm its role in conferring resistance.
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Possible Cause 2: Upregulation of Drug Efflux Pumps.
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Hypothesis: Increased expression of ATP-binding cassette (ABC) transporters, such as ABCB1 and ABCG2, can actively pump the compound out of the cell, reducing its intracellular concentration. This is a known resistance mechanism for the related compound THZ1.[10]
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Troubleshooting/Investigation:
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Use qPCR or Western blot to compare the expression levels of major ABC transporter genes (ABCB1, ABCG2, etc.) in resistant versus parental cells.
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Test if the resistance can be reversed by co-treatment with known inhibitors of ABC transporters.
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Possible Cause 3: Activation of Bypass Signaling Pathways.
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Hypothesis: Cells may adapt by upregulating parallel or downstream signaling pathways that compensate for the inhibition of CDK12/13-mediated transcription.
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Troubleshooting/Investigation:
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Perform transcriptomic (RNA-seq) or proteomic analyses to compare the gene expression and protein profiles of resistant and parental cells.
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Look for differentially expressed genes or proteins that could indicate the activation of compensatory pathways.
-
Quantitative Data Summary
| Parameter | Cell Line / Model | Value / Result | Reference |
| In Vitro Efficacy | Cys1039 Mutant Cells | 5-fold increase in cell viability compared to Wild Type (WT) when treated with this compound (0-10 µM; 72 hours) | [1] |
| TC71 Ewing Sarcoma Cells | Slight decrease in activity compared to THZ531 | [1] | |
| In Vivo Efficacy | Ewing Sarcoma PDX Model | Significant suppression of tumor growth | [1][2][6][7] |
| Dosage (In Vivo) | Mouse | 10 mg/kg; intraperitoneal injection; daily for 3 weeks | [1][2][6][7] |
Experimental Protocols
1. Cell Viability Assay
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Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
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Methodology:
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Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
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Prepare a serial dilution of this compound in culture medium.
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Treat the cells with varying concentrations of this compound (e.g., 0.01 to 10 µM) for 72 hours.
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After the incubation period, assess cell viability using a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay or by MTT assay.
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Measure luminescence or absorbance using a plate reader.
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Normalize the data to vehicle-treated control cells and calculate the IC50 value using non-linear regression analysis.
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2. Western Blot for Phosphorylated RNA Polymerase II
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Objective: To confirm the on-target effect of this compound by measuring the inhibition of RNA Polymerase II phosphorylation.
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Methodology:
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Treat cells with this compound at the desired concentration (e.g., 1x or 5x the IC50) for a specified time (e.g., 6 hours).
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Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
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Determine protein concentration using a BCA assay.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
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Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated Serine 2 of the RPB1 subunit of RNA Polymerase II (p-RNAPII Ser2).
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Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detect the signal using an enhanced chemiluminescence (ECL) substrate.
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Re-probe the membrane with an antibody for total RPB1 or a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
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3. Quantitative PCR (qPCR) for DDR Gene Expression
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Objective: To measure the downregulation of CDK12 target genes.
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Methodology:
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Treat cells with this compound as described for the Western blot protocol.
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Isolate total RNA from the cells using a commercial kit (e.g., RNeasy Kit).
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Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
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Perform qPCR using a SYBR Green-based master mix and primers specific for DDR genes (e.g., BRCA1, BRCA2, ATM) and a housekeeping gene (e.g., GAPDH, ACTB).
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Run the qPCR reaction on a real-time PCR system.
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Calculate the relative gene expression changes using the ΔΔCt method.
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Visualizations
Caption: Mechanism of action of this compound on the CDK12 pathway.
Caption: Experimental workflow for investigating this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound|CAS 2227392-55-2|DC Chemicals [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Discovery and resistance mechanism of a selective CDK12 degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with BSJ-01-175
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using BSJ-01-175, a potent and selective covalent inhibitor of CDK12/13.[1][2][3] This guide is intended for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a covalent inhibitor that selectively targets CDK12 and CDK13.[4][5] It forms a covalent bond with the cysteine residue Cys1039 in the C-terminal extension of the CDK12 kinase domain.[4] This inhibition leads to a decrease in the phosphorylation of RNA polymerase II and the downregulation of genes targeted by CDK12, such as those involved in the DNA damage response (DDR), including BRCA1 and BRCA2.[1][4]
Q2: How should I store and handle this compound?
Proper storage and handling are critical to maintain the integrity and activity of this compound. For long-term storage, it is recommended to store the compound as a solid at -20°C for up to one month or at -80°C for up to six months.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.[1]
Q3: What are the recommended solvents for dissolving this compound?
For in vitro experiments, a stock solution can be prepared in DMSO.[1] For in vivo studies, a specific formulation may be required to achieve the desired concentration and bioavailability. One suggested protocol for a 2.5 mg/mL solution involves preparing a 25.0 mg/mL stock in DMSO and then using a mixture of PEG300, Tween-80, and saline.[1] However, the suitability of this protocol should be carefully considered, especially for long-term dosing studies.[1]
Troubleshooting Guide
Inconsistent Results in Cell-Based Assays
Issue 1: Higher than expected IC50 values or reduced potency.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare fresh stock solutions from solid compound. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Protect from light. |
| Improper Cell Culture Conditions | Ensure cells are healthy, within a consistent passage number range, and free from contamination. Mycoplasma contamination can alter cellular responses. |
| Incorrect Assay Protocol | Verify incubation times, cell seeding densities, and compound concentrations. For covalent inhibitors, pre-incubation time can be a critical factor. |
| Cell Line Specific Effects | The sensitivity to CDK12/13 inhibition can vary between different cell lines. Confirm the expression and dependence on CDK12/13 in your cell line of interest. |
Issue 2: Variability between replicate wells or experiments.
| Possible Cause | Troubleshooting Step |
| Pipetting Inaccuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure uniform mixing of the compound in the culture medium before adding to cells. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media to maintain humidity. |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution. |
Challenges in In Vivo Experiments
Issue: Tumor growth suppression is not significant or is accompanied by toxicity.
| Possible Cause | Troubleshooting Step |
| Suboptimal Dosing Regimen | The original study noted weight loss toxicity, which required adjustments to the dosing schedule.[4] It may be necessary to optimize the dose and frequency of administration for your specific animal model. Consider starting with a lower dose or a less frequent dosing schedule. |
| Poor Bioavailability | The formulation of this compound is critical for its efficacy in vivo.[6] Ensure the compound is fully dissolved and the formulation is appropriate for the route of administration (e.g., intraperitoneal).[4][5] |
| Tumor Model Resistance | The tumor model may not be sensitive to CDK12/13 inhibition. Confirm the expression and activity of CDK12/13 in the tumor cells. |
Experimental Protocols
General Protocol for In Vitro Kinase Assay
Biochemical inhibitory IC50 values for CDK12/CycK can be determined using radioactive kinase activity measurements. A typical assay would involve:
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Incubating recombinant CDK12/Cyclin K complex with varying concentrations of this compound.
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Initiating the kinase reaction by adding [γ-³²P]-ATP and a suitable substrate.
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Stopping the reaction after a defined period.
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Quantifying the incorporation of ³²P into the substrate to determine the level of kinase inhibition.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for Cell-Based Assays
Caption: General workflow for in vitro cell-based experiments.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting inconsistent results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS 2227392-55-2|DC Chemicals [dcchemicals.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: BSJ-01-175 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective CDK12/13 covalent inhibitor, BSJ-01-175, in vivo.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4] It covalently binds to a specific cysteine residue (Cys1039 in CDK12) located in a C-terminal extension from the kinase domain.[5] This inhibition leads to a decrease in the phosphorylation of the C-terminal domain of RNA polymerase II (RNAPII), which in turn downregulates the transcription of genes involved in the DNA damage response (DDR), such as BRCA1 and BRCA2.[1][6]
Q2: What is the primary in vivo toxicity associated with this compound?
A2: The primary toxicity observed in vivo with this compound is weight loss.[5][7] This adverse effect may necessitate adjustments to the dosing regimen to ensure the well-being of the experimental animals.[5] The exact cause of this weight loss, whether due to direct CDK12/13 inhibition or a metabolic liability of the compound, is still under investigation.[5]
Q3: How can the in vivo toxicity of this compound be minimized?
A3: The most documented method for minimizing the weight loss toxicity of this compound is to adjust the dosing protocol. This can be achieved by introducing "treatment holidays," which are periods of rest from the drug administration. For example, a daily dosing schedule might be modified to include two three-day breaks in treatment over a 3-week period.[5]
Q4: Are there alternative strategies being explored to reduce the toxicity of CDK12/13 inhibitors?
A4: Yes, one emerging strategy is the development of Proteolysis-Targeting Chimeras (PROTACs) based on CDK12/13 inhibitors. PROTACs are designed to induce the degradation of the target protein rather than just inhibiting it. This approach has the potential to offer a better safety profile.[5][8] For instance, a PROTAC degrader derived from a CDK12/13 inhibitor has been shown to have enhanced in vitro and in vivo activity with an improved safety profile compared to the parent inhibitor.[5]
Troubleshooting Guide
Issue: Significant Weight Loss in Experimental Animals
Potential Cause 1: On-target or off-target toxicity of this compound.
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Solution 1.1: Dose Schedule Modification. As documented, introducing treatment holidays can mitigate weight loss.[5] Monitor animal body weight daily and adjust the dosing schedule as needed. A sample modified schedule could be daily dosing for 5 days followed by a 2-day break.
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Solution 1.2: Dose Reduction. If weight loss persists with a modified schedule, consider reducing the dose. Efficacy studies should be conducted in parallel to ensure that the therapeutic window is maintained.
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Solution 1.3: Supportive Care (Investigational). While specific supportive care protocols for this compound are not established, general strategies to manage drug-induced weight loss in mice can be considered. This may include providing highly palatable, energy-dense dietary supplements. The housing temperature can also influence drug-induced weight loss, with studies at thermoneutrality (~30°C for mice) potentially providing different outcomes compared to standard housing temperatures (~22°C).[9]
Potential Cause 2: Formulation or Vehicle Effects.
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Solution 2.1: Vehicle Toxicity Check. Administer the vehicle solution alone to a control group of animals to rule out any toxicity associated with the formulation components.
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Solution 2.2: Formulation Optimization. Ensure the formulation is prepared correctly and is stable. For this compound, a common in vivo formulation involves dissolving the compound in a mixture of DMSO, PEG300, Tween-80, and saline.[1]
Data Presentation
Table 1: Summary of In Vivo Dosing and Observed Toxicity for this compound
| Parameter | Details | Reference |
| Compound | This compound | [5] |
| Animal Model | Patient-derived xenograft (PDX) mouse model (Ewing sarcoma) | [5] |
| Dose | 10 mg/kg | [1][5] |
| Administration Route | Intraperitoneal (i.p.) | [1][5] |
| Dosing Schedule (Initial) | Daily for 3 weeks | [1] |
| Observed Toxicity | Weight loss | [5][7] |
| Mitigation Strategy | Adjusted dosing protocol with two three-day treatment holidays | [5] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound
This protocol is based on the formulation information available for in vivo studies.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Syringes and needles for administration
Procedure:
-
Stock Solution Preparation: Prepare a 25.0 mg/mL stock solution of this compound in DMSO.
-
Working Solution Preparation (for a final concentration of 2.5 mg/mL):
-
In a sterile microcentrifuge tube, add 400 µL of PEG300.
-
Add 100 µL of the 25.0 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL. Mix well.
-
-
Administration: Administer the prepared solution to the experimental animals via intraperitoneal injection at the desired dose (e.g., 10 mg/kg). The injection volume will depend on the animal's body weight.
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Monitoring: Closely monitor the animals for any signs of toxicity, paying special attention to body weight changes.
Note: This protocol yields a clear solution. If the dosing period is extended, the stability of this formulation should be carefully considered.[1]
Mandatory Visualizations
Caption: Mechanism of action and toxicity of this compound.
Caption: Workflow for in vivo toxicity monitoring and mitigation.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting CDK12/13 Drives Mitotic Arrest to Overcome Resistance to KRASG12C Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Noncovalent CDK12/13 dual inhibitors-based PROTACs degrade CDK12-Cyclin K complex and induce synthetic lethality with PARP inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Housing mice near vs. below thermoneutrality affects drug-induced weight loss but does not improve prediction of efficacy in humans - PMC [pmc.ncbi.nlm.nih.gov]
Improving the efficacy of BSJ-01-175 treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of BSJ-01-175, a potent and selective covalent inhibitor of CDK12/13. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent inhibitor that selectively targets CDK12 and CDK13.[1][2][3][4] It forms a covalent bond with the cysteine residue Cys1039 in the kinase domain of CDK12.[2][5][6][7] This irreversible binding inhibits the kinase activity of the CDK12/Cyclin K complex, leading to reduced phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).[1][2][3][4][5][6][7][8] The primary downstream effect is the transcriptional suppression of genes involved in the DNA Damage Response (DDR), such as BRCA1 and BRAC2.[1][2][6]
Q2: What is the recommended solvent and storage condition for this compound?
A2: For in vitro experiments, this compound can be dissolved in DMSO to prepare a stock solution.[2] It is recommended to aliquot the stock solution and store it at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months) to avoid repeated freeze-thaw cycles.[2] For in vivo studies, a stock solution in DMSO can be further diluted in a vehicle such as a mixture of PEG300, Tween-80, and saline.[2]
Q3: What are the expected effects of this compound treatment on cancer cells?
A3: Treatment with this compound is expected to inhibit cell proliferation and induce apoptosis in sensitive cancer cell lines, particularly those dependent on CDK12/13 activity for survival. A key molecular effect is the downregulation of DDR genes, which can sensitize cancer cells to PARP inhibitors.[5]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low inhibition of cell viability observed. | 1. Incorrect dosage: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may not be dependent on CDK12/13 signaling. 3. Compound degradation: Improper storage or handling of this compound may have led to its degradation. 4. Mutation in CDK12: A mutation at the Cys1039 residue can prevent covalent binding.[2] | 1. Perform a dose-response experiment: Test a wider range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal inhibitory concentration for your cell line. 2. Confirm CDK12/13 dependency: Use a positive control cell line known to be sensitive to CDK12/13 inhibition (e.g., Ewing sarcoma cells).[5][6] 3. Use fresh compound: Prepare a fresh stock solution of this compound and ensure proper storage conditions are maintained. 4. Sequence CDK12: If resistance is suspected, sequence the CDK12 gene in your cell line to check for mutations at the binding site. |
| Inconsistent results between experiments. | 1. Variability in cell culture: Differences in cell passage number, confluency, or growth conditions. 2. Inconsistent compound preparation: Variations in the preparation of this compound working solutions. 3. Time-dependent effects of a covalent inhibitor: The inhibitory effect of a covalent inhibitor like this compound is time-dependent. | 1. Standardize cell culture protocols: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment. 2. Prepare fresh working solutions: Always prepare fresh dilutions of this compound from a stable stock solution for each experiment. 3. Standardize incubation time: Use a consistent incubation time for all experiments to ensure comparable levels of covalent modification. |
| No decrease in p-RNAPII (Ser2) levels observed by Western Blot. | 1. Insufficient treatment time or concentration: The duration or concentration of this compound treatment may be inadequate to observe a significant reduction in p-RNAPII. 2. Antibody issues: The primary antibody against p-RNAPII (Ser2) may not be specific or sensitive enough. 3. Compensatory mechanisms: Other kinases might be compensating for the loss of CDK12/13 activity. | 1. Optimize treatment conditions: Increase the incubation time (e.g., 6, 12, 24 hours) and/or concentration of this compound. 2. Validate antibody: Use a validated antibody for p-RNAPII (Ser2) and include appropriate positive and negative controls. 3. Investigate other phosphorylation sites: Examine the phosphorylation status of other RNAPII CTD residues to understand the broader effects on transcription. |
| Off-target effects observed. | 1. High concentration of this compound: Although selective, high concentrations of any inhibitor can lead to off-target effects. 2. Interaction with other cellular nucleophiles: The reactive nature of covalent inhibitors can potentially lead to interactions with other cysteine-containing proteins. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that achieves the desired biological effect. 2. Perform kinome profiling: Use proteomic approaches to assess the broader selectivity of this compound in your experimental system. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from published studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Concentration Range | Incubation Time | Observed Effect | Reference |
| Kelly (WT) | Cell Viability | 0-10 µM | 72 hours | 5-fold increase in viability compared to CDK12C1039F mutant cells | [2] |
| TC71 (Ewing Sarcoma) | Cell Proliferation | 0-10 µM | 72 hours | Slight decrease in activity compared to THZ531 | [2] |
| Various Cancer Cells | Gene Expression | 0-5 µM | Not Specified | Suppression of BRCA1 and BRCA2 transcription | [2] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Administration Route | Treatment Duration | Observed Effect | Reference |
| PDX Mouse Model | Ewing Sarcoma | 10 mg/kg | Intraperitoneal (i.p.), daily | 3 weeks | Significant suppression of tumor growth | [2][5][6][7] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its evaluation.
References
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of an orally bioavailable CDK12/13 degrader and induction of synthetic lethality with AKT pathway inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound|CAS 2227392-55-2|DC Chemicals [dcchemicals.com]
- 5. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Covalent Inhibition in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Long-term storage and handling of BSJ-01-175
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage, handling, and experimental use of BSJ-01-175.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a potent, selective, and covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13).[1][2][3][4] It functions by covalently binding to a specific cysteine residue (Cys1039) in the kinase domain of CDK12.[2][5] This inhibition leads to a decrease in the phosphorylation of RNA polymerase II, which in turn downregulates the transcription of genes involved in the DNA damage response (DDR), such as BRCA1 and BRCA2.[1][2][6]
2. How should I store this compound powder?
For long-term storage, the lyophilized powder should be stored at -20°C for up to three years or at 4°C for up to two years.
3. How do I prepare and store stock solutions of this compound?
This compound is soluble in DMSO.[1] For stock solutions, it is recommended to dissolve the compound in newly opened, anhydrous DMSO to a concentration of up to 100 mg/mL.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.
Storage of Stock Solutions:
4. Can I store working solutions?
It is recommended to prepare working solutions from the stock solution on the same day of use.[8] If necessary, working solutions in aqueous buffers should be used immediately and not stored for extended periods.
5. Is this compound stable at room temperature?
The solid compound is stable for several weeks at ambient temperature, which is sufficient for shipping purposes.[1] However, for long-term storage, the recommended temperature conditions should be followed.
Data Presentation
Table 1: Storage Conditions Summary
| Form | Storage Temperature | Duration | Reference |
| Powder | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months | [7][8] |
| -20°C | Up to 1 month | [1] |
Experimental Protocols
1. In Vitro Cell Proliferation Assay
-
Cell Line: TC71 Ewing sarcoma cells.[1]
-
Methodology:
-
Expected Outcome: this compound is expected to decrease the viability of TC71 cells.[1]
2. In Vivo Tumor Growth Inhibition Study
-
Animal Model: Female nude mice (BALB/c, 7-8 weeks) with subcutaneously implanted TC71 Ewing sarcoma cells.[2]
-
Methodology:
-
Once tumors are palpable, randomize mice into treatment and vehicle control groups.
-
Administer this compound at a dose of 10 mg/kg via intraperitoneal (i.p.) injection daily for 3 weeks.[1][2]
-
The vehicle control group should receive an equivalent volume of the vehicle solution.
-
Monitor tumor volume and body weight throughout the study.
-
-
Expected Outcome: this compound treatment is expected to significantly suppress tumor growth.[1][2]
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the CDK12/13 signaling pathway.
Caption: Workflow for in vitro and in vivo evaluation of this compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| Inconsistent results between experiments | 1. Improper storage of this compound. 2. Repeated freeze-thaw cycles of stock solution. 3. Variation in cell passage number. | 1. Ensure the compound and its solutions are stored at the recommended temperatures. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Use cells within a consistent and low passage number range for experiments. |
| Low or no activity of the compound | 1. Degradation of the compound due to improper storage. 2. Use of old or non-anhydrous DMSO for stock solution preparation. 3. The target (CDK12/13) is not a key driver in the experimental model. | 1. Verify storage conditions and use a fresh vial of the compound if necessary. 2. Prepare fresh stock solutions using high-quality, anhydrous DMSO. 3. Confirm the expression and functional importance of CDK12/13 in your cell line or model system. |
| Precipitation of the compound in cell culture media | 1. Poor solubility in aqueous solutions. 2. The final concentration of DMSO is too low to maintain solubility. | 1. Ensure the final concentration of DMSO in the cell culture media is kept low (typically ≤0.5%) but sufficient to maintain solubility. 2. Vortex the diluted solution well before adding it to the cell culture. |
| Off-target effects observed | 1. This compound is a covalent inhibitor and may have off-target reactivity at high concentrations. | 1. Perform a dose-response curve to determine the optimal concentration with minimal off-target effects. 2. Include appropriate controls, such as a structurally related but inactive compound, if available. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound|CAS 2227392-55-2|DC Chemicals [dcchemicals.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Datasheet DC Chemicals [dcchemicals.com]
- 8. This compound|2227392-55-2|COA [dcchemicals.com]
Validation & Comparative
A Head-to-Head Comparison of CDK12/13 Covalent Inhibitors: BSJ-01-175 vs. THZ531
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy and specificity of two prominent covalent inhibitors of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), BSJ-01-175 and THZ531. This analysis is supported by experimental data on their biochemical and cellular activities, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
This compound and THZ531 are both potent and selective covalent inhibitors of CDK12 and CDK13, key regulators of transcriptional elongation.[1] THZ531 was the first-in-class selective covalent inhibitor developed for CDK12/13.[2] Subsequently, a structure-activity relationship (SAR) study on THZ531 derivatives led to the development of this compound, a compound with improved metabolic stability and in vivo efficacy.[3][4] Both compounds act by irreversibly binding to a cysteine residue located outside the kinase domain of CDK12 and CDK13.[2][3]
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative data for this compound and THZ531, highlighting their inhibitory potency and selectivity.
Table 1: Biochemical Inhibitory Potency (IC50, nM)
| Target | This compound (nM) | THZ531 (nM) |
| CDK12 | 155[5] | 158[6][7][8] |
| CDK13 | - | 69[6][7][8] |
| CDK2 | - | >50-fold less potent than for CDK12/13[6] |
| CDK7 | - | 8500[9] |
| CDK9 | - | 10500[9] |
Note: Specific IC50 values for this compound against CDK13, CDK2, CDK7, and CDK9 were not explicitly found in the provided search results, though it is reported to have improved selectivity against CDK9 and CDK2 compared to THZ531.[5]
Table 2: Cellular Activity
| Cell Line | Assay | This compound (IC50/EC50, nM) | THZ531 (IC50/EC50, nM) |
| Jurkat | Cell Proliferation (CellTiter-Glo) | - | 50[5][6] |
| Kelly (WT CDK12) | Cell Viability (CellTiter-Glo) | 42.2[1] | - |
| Kelly (CDK12 C1039F mutant) | Cell Viability (CellTiter-Glo) | 225.3[1] | - |
| TC71 Ewing Sarcoma | Activity Assay | Slightly decreased activity compared to THZ531[7] | - |
Mechanism of Action and Signaling Pathway
Both this compound and THZ531 are covalent inhibitors that target a non-catalytic cysteine residue in the C-terminal extension of CDK12 and CDK13.[2][3] This covalent modification leads to the inhibition of their kinase activity. The primary function of CDK12 and CDK13 is to phosphorylate the C-terminal domain (CTD) of RNA Polymerase II (Pol II), a critical step for transcriptional elongation.[6] By inhibiting CDK12/13, these compounds reduce the phosphorylation of Pol II at Serine 2 (pSer2), leading to a disruption of transcriptional elongation.[1][6] This selectively affects the expression of long genes, including many involved in the DNA Damage Response (DDR) pathway, such as BRCA1 and BRCA2.[1][7][9] The downregulation of these key DDR genes creates a "BRCAness" phenotype, rendering cancer cells more susceptible to DNA-damaging agents and PARP inhibitors.[4]
Caption: CDK12/13 signaling pathway and the mechanism of action of this compound and THZ531.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Radiometric Kinase Assay (for IC50 determination)
This protocol is adapted from the methodology used for THZ531.[3]
Objective: To determine the in vitro inhibitory potency (IC50) of the compounds against CDK12/13.
Materials:
-
Recombinant CDK12/Cyclin K or CDK13/Cyclin K complex
-
His-c-Myc (aa 17–167) or a suitable peptide substrate
-
[γ-³²P]ATP
-
Kinase buffer (e.g., 40 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT, 3 µM ATP)
-
Test compounds (this compound, THZ531) dissolved in DMSO
-
EDTA solution
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a reaction plate, pre-incubate the CDK12/Cyclin K or CDK13/Cyclin K complex with varying concentrations of the test compounds in kinase buffer for a specified time (e.g., 10 minutes at room temperature).
-
Initiate the kinase reaction by adding the substrate and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding EDTA solution.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the paper using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for the radiometric kinase assay.
Cell Viability Assay (CellTiter-Glo®)
This protocol is based on the methodology used for assessing the anti-proliferative effects of this compound and THZ531.[1]
Objective: To determine the effect of the compounds on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell lines (e.g., Jurkat, Kelly)
-
Cell culture medium and supplements
-
Opaque-walled 96-well or 384-well plates
-
Test compounds (this compound, THZ531) dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Seed the cells in opaque-walled multiwell plates at a predetermined density and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or DMSO (vehicle control) for the desired duration (e.g., 72 hours).
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of viable cells for each treatment condition relative to the DMSO control and determine the IC50 value.
Caption: Experimental workflow for the CellTiter-Glo® cell viability assay.
In Vivo Efficacy in Patient-Derived Xenograft (PDX) Mouse Model
This protocol is based on the study evaluating the in vivo efficacy of this compound in an Ewing sarcoma PDX model.[3]
Objective: To assess the anti-tumor efficacy of the compound in a preclinical in vivo model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID)
-
Patient-derived Ewing sarcoma tumor tissue
-
This compound formulated for intraperitoneal (i.p.) injection
-
Vehicle control solution
-
Calipers for tumor measurement
Procedure:
-
Implant tumor fragments from the Ewing sarcoma PDX model subcutaneously into the flank of the immunocompromised mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg) or vehicle control via i.p. injection daily.
-
Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice weekly).
-
Monitor the body weight and overall health of the mice throughout the study.
-
Continue treatment for a predefined period (e.g., 3 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Compare the tumor growth inhibition in the treatment group to the control group to evaluate the in vivo efficacy of the compound.
Conclusion
Both this compound and THZ531 are valuable research tools for investigating the roles of CDK12 and CDK13 in transcription and cancer. THZ531, as the pioneering selective covalent inhibitor, laid the groundwork for understanding the therapeutic potential of targeting these kinases. This compound represents a significant advancement, demonstrating comparable in vitro potency to THZ531 but with an improved pharmacokinetic profile, leading to demonstrated in vivo efficacy.[3][4] The choice between these two inhibitors will depend on the specific experimental needs, with this compound being the preferred candidate for in vivo studies. The detailed protocols and pathway information provided in this guide aim to facilitate the effective use of these compounds in advancing cancer research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The promise and current status of CDK12/13 inhibition for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CDK12/13 inactivation triggers STING-mediated antitumor immunity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
A Comparative Guide to CDK12 Inhibitors: BSJ-01-175 Versus the Field
For Researchers, Scientists, and Drug Development Professionals
The emergence of Cyclin-Dependent Kinase 12 (CDK12) as a therapeutic target in oncology has spurred the development of a diverse array of small molecule inhibitors. Among these, BSJ-01-175 has garnered significant attention. This guide provides an objective comparison of this compound with other notable CDK12 inhibitors, supported by experimental data, detailed methodologies, and visual representations of key cellular processes.
Data Presentation: A Quantitative Comparison of CDK12 Inhibitors
The following table summarizes the biochemical potency (IC50 values) of this compound and other prominent CDK12 inhibitors against CDK12 and other selected Cyclin-Dependent Kinases. This data allows for a direct comparison of their potency and selectivity.
| Inhibitor | CDK12 IC50 (nM) | CDK13 IC50 (nM) | CDK9 IC50 (nM) | CDK7 IC50 (nM) | CDK2 IC50 (nM) | Reference(s) |
| This compound | 156 | - | >1000 | >1000 | >1000 | [1] |
| THZ531 | 158 | 69 | >8000 | >8000 | >8000 | [2] |
| SR-4835 | 99 | 4.9 (Kd) | - | - | - | [2] |
| Dinaciclib | 50 | - | - | - | - | [1] |
| NVP-2 | 40.9 | - | - | - | - | [3] |
| Flavopiridol | 285 | - | - | - | - | [3] |
| BSJ-4-116 | 6 | - | - | - | - | [1] |
| BSJ-4-23 | 130 | - | - | - | - | [1] |
Mechanism of Action: Covalent vs. Reversible Inhibition
A key differentiator among CDK12 inhibitors is their mechanism of action. This compound, like its predecessor THZ531, is a covalent inhibitor . It forms an irreversible bond with a non-catalytic cysteine residue (Cys1039) located in a C-terminal extension of the CDK12 kinase domain.[4][5] This covalent modification leads to sustained inhibition of CDK12 activity.
In contrast, other inhibitors such as SR-4835 are reversible, ATP-competitive inhibitors .[3][6] These molecules bind to the ATP-binding pocket of the kinase, competing with the natural substrate. The reversible nature of their binding means their inhibitory effect is dependent on their concentration and affinity for the target.
In Vivo Efficacy: Preclinical Evidence
Preclinical studies in animal models provide crucial insights into the potential therapeutic utility of these inhibitors. This compound has demonstrated in vivo efficacy in a patient-derived xenograft (PDX) mouse model of Ewing sarcoma.[4][7] Administration of this compound at a dose of 10 mg/kg once daily via intraperitoneal injection resulted in significant tumor growth suppression.[8]
Similarly, SR-4835 has shown efficacy in an orthotopic PDX model of triple-negative breast cancer, both as a single agent and in combination with cisplatin, leading to tumor regression.[9]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the Graphviz DOT language.
Caption: CDK12 Signaling Pathway and Point of Inhibition.
Caption: Workflow for an In Vitro CDK12 Kinase Inhibition Assay.
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison of CDK12 inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by CDK12.
-
Reagents and Materials:
-
Recombinant human CDK12/Cyclin K complex.
-
Substrate: Glutathione S-transferase (GST)-tagged C-terminal domain (CTD) of RNA Polymerase II.
-
Kinase assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.1% NP-40.
-
ATP solution: A mixture of cold ATP and radiolabeled [γ-³²P]ATP.
-
Test inhibitors (e.g., this compound) dissolved in DMSO.
-
SDS-PAGE loading dye.
-
96-well plates.
-
Phosphorimager or autoradiography film.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
In a 96-well plate, add the kinase assay buffer, recombinant CDK12/Cyclin K enzyme, and the GST-CTD substrate.
-
Add the diluted inhibitors or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding SDS-PAGE loading dye.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated substrate using a phosphorimager or by exposing the gel to autoradiography film.
-
Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[10]
-
Cellular Target Engagement Assay (NanoBRET™)
This assay quantifies the binding of an inhibitor to its target kinase within living cells.
-
Reagents and Materials:
-
HEK293 cells.
-
Expression vector for CDK12 fused to NanoLuc® luciferase.
-
NanoBRET™ tracer.
-
Test inhibitors dissolved in DMSO.
-
Cell culture medium and supplements.
-
White, opaque 96- or 384-well plates.
-
Luminometer capable of measuring BRET signals.
-
-
Procedure:
-
Transfect HEK293 cells with the CDK12-NanoLuc® expression vector.
-
Seed the transfected cells into the multi-well plates and allow them to attach overnight.
-
Prepare serial dilutions of the test inhibitors.
-
Treat the cells with the diluted inhibitors or DMSO for a specified period (e.g., 2 hours).
-
Add the NanoBRET™ tracer to all wells.
-
Measure the BRET signal using a luminometer that can simultaneously quantify donor (NanoLuc®) and acceptor (tracer) emissions.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
The displacement of the tracer by the inhibitor results in a decrease in the BRET signal.
-
Determine the IC50 value for target engagement by plotting the BRET ratio against the inhibitor concentration.[5]
-
Patient-Derived Xenograft (PDX) Mouse Model for In Vivo Efficacy
This model assesses the anti-tumor activity of a CDK12 inhibitor in a more clinically relevant setting.
-
Materials and Methods:
-
Immunodeficient mice (e.g., NOD/SCID or NSG).
-
Freshly resected human tumor tissue (e.g., Ewing sarcoma).
-
Surgical tools for tissue implantation.
-
Test inhibitor formulation for in vivo administration (e.g., this compound in a suitable vehicle).
-
Calipers for tumor measurement.
-
-
Procedure:
-
Surgically implant a small fragment of the patient's tumor tissue subcutaneously into the flank of the immunodeficient mice.
-
Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the test inhibitor (e.g., this compound at 10 mg/kg daily via intraperitoneal injection) or the vehicle control to the respective groups.[8]
-
Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight and overall health of the mice as an indicator of toxicity.
-
Continue the treatment for a predetermined period (e.g., 3 weeks).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker assessment).
-
Compare the tumor growth curves between the treatment and control groups to evaluate the in vivo efficacy of the inhibitor.[4][7]
-
References
- 1. Research progress of anticancer drugs targeting CDK12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. thesgc.org [thesgc.org]
Validating the Covalent Binding of BSJ-01-175: A Comparative Guide for Researchers
In the landscape of targeted cancer therapies, covalent inhibitors have emerged as a powerful modality, offering prolonged target engagement and enhanced potency. BSJ-01-175, a selective dual inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13), represents a significant advancement in this class.[1][2][3] This guide provides a comparative analysis of the validation of this compound's covalent binding mechanism, with a focus on experimental data and methodologies crucial for researchers in drug development.
Comparison of CDK12/13 Inhibitors
This compound was developed from its predecessor, THZ531, both of which are confirmed covalent inhibitors targeting a non-catalytic cysteine residue in CDK12 and CDK13.[2][4] For a comprehensive understanding, it is valuable to compare their performance with other relevant CDK12/13 inhibitors, including those with different binding mechanisms.
| Inhibitor | Target(s) | Binding Mechanism | IC50 (CDK12) | IC50 (CDK13) | Covalent Binding Evidence |
| This compound | CDK12/13 | Covalent | Not explicitly stated, but potent | Not explicitly stated, but potent | Mass Spectrometry, Co-crystallography |
| THZ531 | CDK12/13 | Covalent | 158 nM[5][6] | 69 nM[5][6] | Mass Spectrometry, Co-crystallography, Cellular Washout Assay[7] |
| CTX-439 | CDK12/13 | ATP-competitive (Non-covalent) | Not available | Not available | Not applicable |
Experimental Validation of Covalent Binding
The confirmation of a covalent bond between an inhibitor and its target protein is paramount. Several robust experimental techniques are employed to validate the covalent binding of inhibitors like this compound and THZ531.
Mass Spectrometry
Mass spectrometry (MS) is a cornerstone technique for confirming covalent modification. It allows for the precise measurement of the protein's molecular weight, and an increase corresponding to the mass of the inhibitor confirms covalent adduction.
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation: Recombinant CDK12/Cyclin K protein complex is incubated with a molar excess of the covalent inhibitor (e.g., this compound or THZ531) in a suitable buffer (e.g., Tris or HEPES-based buffer) for a defined period (e.g., 1-2 hours) at room temperature. A DMSO control (vehicle) is run in parallel.
-
Sample Cleanup: The reaction mixture is desalted and purified using methods like reverse-phase high-performance liquid chromatography (HPLC) or specialized spin columns to remove unbound inhibitor and other interfering substances.
-
Mass Analysis: The intact protein-inhibitor complex is then analyzed by a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument.
-
Data Analysis: The resulting mass spectrum of the inhibitor-treated protein is compared to the spectrum of the DMSO-treated control. A mass shift equal to the molecular weight of the inhibitor confirms covalent binding.
Experimental Protocol: Peptide Mapping by LC-MS/MS
-
Incubation and Digestion: Following incubation of the target protein with the inhibitor, the protein is denatured, reduced, and alkylated. Subsequently, it is digested into smaller peptides using a specific protease, such as trypsin or chymotrypsin.
-
LC Separation: The resulting peptide mixture is separated using liquid chromatography (LC).
-
MS/MS Analysis: The separated peptides are introduced into a tandem mass spectrometer (MS/MS). The instrument isolates peptide ions, fragments them, and measures the masses of the fragments.
-
Data Analysis: The MS/MS spectra are analyzed to identify the specific peptide that has been modified by the inhibitor. The site of modification (the specific amino acid residue) can be pinpointed by identifying the fragment ions that carry the mass of the inhibitor. For this compound and THZ531, this would be the peptide containing the target cysteine.
Cellular Washout Assay
Cellular washout assays are functional experiments designed to assess the durability of target inhibition, a hallmark of covalent binding. If an inhibitor binds covalently, its effect should persist even after the compound is removed from the extracellular environment.
Experimental Protocol: Cellular Washout Assay
-
Cell Treatment: Cancer cell lines relevant to the inhibitor's target (e.g., Ewing sarcoma or breast cancer cells for CDK12/13 inhibitors) are treated with the covalent inhibitor at a concentration around its IC50 for a specific duration (e.g., 4-6 hours). Control cells are treated with vehicle (DMSO).
-
Washout: The inhibitor-containing medium is removed, and the cells are washed multiple times with fresh, inhibitor-free medium to remove any unbound compound.
-
Re-plating and Incubation: The washed cells are then re-plated in fresh, inhibitor-free medium and incubated for a prolonged period (e.g., 48-72 hours).
-
Endpoint Measurement: The biological effect of the inhibitor is measured at the end of the incubation period. This could be cell viability (e.g., using an MTT or CellTiter-Glo assay), or a target-specific biomarker (e.g., phosphorylation of a downstream substrate).
-
Data Analysis: The results from the washout group are compared to a control group where the inhibitor was not washed out. Sustained inhibition in the washout group provides strong evidence for a covalent and irreversible mechanism of action.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the key pathways and experimental processes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Covalent targeting of remote cysteine residues to develop CDK12 and CDK13 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Recent Advances in Selective and Irreversible Covalent Ligand Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
BSJ-01-175: A Comparative Analysis of Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
BSJ-01-175 is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 (CDK12) and Cyclin-Dependent Kinase 13 (CDK13)[1]. Its development from the parent compound THZ531 aimed to improve selectivity and pharmacokinetic properties[1]. This guide provides a comparative analysis of this compound's cross-reactivity with other kinases, supported by experimental data, to assist researchers in evaluating its potential for target-specific studies and therapeutic development.
Kinase Selectivity Profile
The selectivity of this compound was comprehensively evaluated using the KINOMEscan™ platform, a competition binding assay that quantitatively measures the interaction of a compound with a large panel of kinases. The following table summarizes the binding affinity of this compound to its primary targets and other closely related kinases.
| Kinase Target | IC50 (nM) | Percent of Control @ 1 µM |
| CDK12 | 155 | Not Reported |
| CDK13 | Not Reported | Not Reported |
| CDK2 | >10,000 | Not Reported |
| CDK7 | >10,000 | Not Reported |
| CDK9 | 2,700 | Not Reported |
Data sourced from Jiang et al., Eur J Med Chem, 2021.[1]
As the data indicates, this compound exhibits high selectivity for CDK12/13 over other cyclin-dependent kinases, particularly CDK2 and CDK7, with IC50 values greater than 10,000 nM[1]. While it shows some activity against CDK9, it is significantly less potent compared to its primary targets[1]. This "exquisite selectivity" profile minimizes off-target effects and makes this compound a valuable tool for dissecting the specific roles of CDK12 and CDK13 in cellular processes[1].
Experimental Protocols
KINOMEscan™ Competition Binding Assay
The cross-reactivity of this compound was determined using the KINOMEscan™ assay platform. This method is based on a competitive binding assay that quantifies the ability of a test compound to displace a proprietary, immobilized ligand from the kinase active site.
Experimental Workflow:
Methodology:
-
Kinase Preparation: A panel of kinases is expressed as fusions with a DNA tag (T7 phage).
-
Ligand Immobilization: A broad-spectrum kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The kinase-tagged phage, the immobilized ligand, and the test compound (this compound) are incubated together. This compound competes with the immobilized ligand for binding to the kinase.
-
Quantification: The amount of kinase-tagged phage bound to the solid support is quantified using quantitative PCR (qPCR). A lower amount of bound phage indicates stronger binding of the test compound.
-
Data Analysis: The results are reported as "percent of control," where the control is a DMSO-treated sample. A lower percentage indicates a higher degree of inhibition.
Signaling Pathway Context
This compound primarily targets CDK12 and CDK13, which are key regulators of transcription elongation. By inhibiting these kinases, this compound disrupts the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to transcriptional stress and the downregulation of genes involved in the DNA damage response (DDR).
This mechanism of action makes this compound a promising candidate for inducing synthetic lethality in cancers with specific DNA repair defects, such as those with BRCA mutations. The high selectivity of this compound ensures that these effects are primarily mediated through the inhibition of CDK12 and CDK13, minimizing confounding results from off-target activities.
References
A Comparative Guide to the Efficacy of BSJ-01-175 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel CDK12/13 inhibitor, BSJ-01-175, with its precursor THZ531 and the broader cyclin-dependent kinase (CDK) inhibitor, Dinaciclib. The data presented herein is intended to inform research and development decisions by offering a clear overview of the compounds' performance across various cancer cell lines, detailing the experimental methodologies for reproducibility, and illustrating the underlying signaling pathways.
Comparative Efficacy of CDK Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50/EC50) values for this compound, THZ531, and Dinaciclib in a range of cancer cell lines. Lower values indicate greater potency. While direct comparative IC50 values for this compound in a broad panel of cell lines are still emerging in publicly available literature, the available data suggests its potent activity.
| Compound | Cell Line | Cancer Type | IC50 / GI50 / EC50 (µM) |
| This compound | TC71 | Ewing Sarcoma | Activity slightly decreased compared to THZ531¹ |
| Kelly (CDK12 WT) | Neuroblastoma | 5-fold increase in cell viability compared to CDK12 C1039F mutant¹ | |
| THZ531 | Jurkat | T-cell Acute Lymphoblastic Leukemia | 0.050[1][2] |
| BT-474 | Breast Cancer | 0.044[3] | |
| Bel-7402 | Hepatocellular Carcinoma | 0.650[3] | |
| Ovarian Cancer Cell Lines (Panel) | Ovarian Cancer | 0.050 - 0.200[4] | |
| Breast Cancer Cell Lines (Panel) | Breast Cancer | < 0.050[4] | |
| Dinaciclib | A2780 | Ovarian Cancer | 0.0138 |
| OVCAR3 | Ovarian Cancer | 0.0256 | |
| SKOV3 | Ovarian Cancer | 0.1235 | |
| PANC-1 | Pancreatic Cancer | High Sensitivity | |
| MIA PaCa-2 | Pancreatic Cancer | Moderate Sensitivity | |
| AsPC-1 | Pancreatic Cancer | Low Sensitivity |
¹Qualitative comparison from the source; specific IC50 value not provided.
Experimental Protocols
The determination of cell viability and IC50 values is critical for assessing the efficacy of therapeutic compounds. Below are detailed methodologies for common assays used in the evaluation of this compound and its comparators.
Cell Viability and Cytotoxicity Assays (e.g., MTT, CellTiter-Glo)
These assays measure the metabolic activity of cells as an indicator of their viability.
1. Cell Seeding:
-
Harvest and count cancer cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare a serial dilution of the test compounds (this compound, THZ531, Dinaciclib) in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate the plate for a specified period (e.g., 72 hours).
3. Measurement of Cell Viability:
-
MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
CellTiter-Glo® Luminescent Cell Viability Assay:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
4. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration.
-
Determine the IC50 value using a non-linear regression analysis (sigmoidal dose-response curve).
Signaling Pathway and Experimental Workflow
This compound exerts its anticancer effects by selectively and covalently inhibiting CDK12 and CDK13. This inhibition disrupts the transcription of key genes involved in the DNA damage response (DDR), leading to a "BRCAness" phenotype and increased sensitivity to DNA-damaging agents.
Caption: Mechanism of this compound action.
The experimental workflow for evaluating the efficacy of this compound and other CDK inhibitors typically follows a structured process from cell culture to data analysis.
Caption: Experimental workflow for IC50 determination.
References
A Comparative Analysis of BSJ-01-175 and Other DNA Damage Response (DDR) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The DNA Damage Response (DDR) is a complex network of signaling pathways essential for maintaining genomic integrity. Cancer cells often exhibit a defective DDR, making them reliant on the remaining functional pathways for survival and proliferation. This dependency has been a key focus in the development of targeted cancer therapies. This guide provides a comparative analysis of BSJ-01-175, a novel covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13), with other major classes of DDR inhibitors, including PARP, ATR, and ATM inhibitors.
Mechanism of Action: A Tale of Different Targets
DDR inhibitors can be broadly categorized based on their molecular targets within the DDR signaling cascade.
-
This compound (CDK12/13 Inhibitor): this compound is a potent and selective covalent inhibitor of CDK12 and CDK13, two kinases that play a crucial role in the transcription of genes involved in the DNA damage response.[1][2] By inhibiting CDK12/13, this compound downregulates the expression of key DDR proteins, including those involved in homologous recombination (HR) repair, such as BRCA1 and ATR.[3] This creates a "BRCAness" phenotype, rendering cancer cells highly susceptible to agents that cause DNA damage.[4]
-
PARP Inhibitors (e.g., Olaparib): Poly(ADP-ribose) polymerase (PARP) inhibitors trap PARP enzymes on DNA at sites of single-strand breaks (SSBs). This prevents the repair of SSBs, which then collapse replication forks and lead to the formation of double-strand breaks (DSBs). In cancer cells with deficient HR repair (e.g., those with BRCA1/2 mutations), these DSBs cannot be repaired, leading to cell death. This mechanism is a prime example of synthetic lethality.
-
ATR Inhibitors (e.g., Ceralasertib): Ataxia-telangiectasia and Rad3-related (ATR) kinase is a primary sensor of single-stranded DNA, which is often exposed during replication stress. ATR inhibitors block the ATR-mediated signaling cascade that leads to cell cycle arrest and DNA repair, causing replication forks to collapse and inducing cell death, particularly in tumors with high levels of replication stress.
-
ATM Inhibitors (e.g., AZD0156): Ataxia-telangiectasia mutated (ATM) kinase is a key activator of the cellular response to DSBs. ATM inhibitors prevent the autophosphorylation and activation of ATM, thereby blocking downstream signaling pathways that lead to cell cycle arrest and DNA repair.
Performance Data: A Focus on Synergy
Direct head-to-head comparisons of the single-agent potency of this compound with other classes of DDR inhibitors in the same cell lines are limited in the published literature. The primary strength of CDK12/13 inhibitors like this compound appears to be their potent synergistic effects when combined with other DDR inhibitors, particularly PARP inhibitors.
Table 1: Single-Agent IC50 Values of this compound and Other DDR Inhibitors in Ewing Sarcoma Cell Lines
| Inhibitor | Target | Cell Line | IC50 (nM) | Reference |
| This compound | CDK12/13 | Kelly | 225.3 | [5] |
| THZ531 (predecessor to this compound) | CDK12/13 | A673 | ~90 | [6] |
| Olaparib | PARP | A673 | ~1000 | [7] |
| Olaparib | PARP | SK-N-MC | ~1000 | [7] |
| Olaparib | PARP | RD-ES | 500-1000 | [8] |
| Talazoparib | PARP | A4573 | ~10 | [7] |
| Niraparib | PARP | A4573 | ~300 | [7] |
| AZD6738 (Ceralasertib) | ATR | A4573 | Not specified, but effective as single agent | [9][10] |
Note: The IC50 values for different inhibitors are from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 2: Synergistic Effects of CDK12/13 Inhibitors with Other DDR Inhibitors
| Combination | Cancer Type | Effect | Reference |
| THZ531 + Olaparib (PARPi) | Ewing Sarcoma | Strong Synergy | [6] |
| THZ531 + VE821 (ATRi) | Ewing Sarcoma | Strong Synergy | [6] |
| THZ531 + KU55933 (ATMi) | Ewing Sarcoma | Strong Synergy | [6] |
The data strongly suggests that the therapeutic potential of this compound is significantly enhanced when used in combination with other DDR inhibitors. The inhibition of CDK12/13-mediated transcription of DDR genes by this compound creates a synthetic lethal vulnerability that is effectively exploited by inhibitors of PARP, ATR, and ATM.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: Overview of DDR pathways and targets of various inhibitors.
Caption: General experimental workflow for inhibitor comparison.
Experimental Protocols
Kinase Assays (for IC50 Determination of this compound)
The inhibitory activity of this compound against various cyclin-dependent kinases can be determined using a radiometric kinase assay.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing the respective CDK/cyclin complex, a suitable substrate (e.g., a fragment of the C-terminal domain of RNA Polymerase II), and ATP (spiked with γ-³²P-ATP) in a kinase assay buffer.
-
Inhibitor Addition: Add serially diluted concentrations of this compound or a vehicle control (DMSO) to the reaction mixture.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Termination and Detection: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filtermat, wash to remove unincorporated ³²P-ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by fitting the data to a dose-response curve.
Cell Viability Assay (for Single Agent and Combination Studies)
The effect of the inhibitors on cell proliferation can be assessed using a luminescent cell viability assay such as the CellTiter-Glo® assay.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of the single inhibitors or combinations of inhibitors at a constant ratio. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Measurement: Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence using a plate reader.
-
Data Analysis:
-
Single Agent: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each inhibitor.
-
Combination: For combination studies, calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[11][12][13][14]
-
Western Blotting (for DDR Marker Analysis)
Western blotting can be used to analyze the expression and phosphorylation status of key proteins in the DDR pathway following inhibitor treatment.
Protocol:
-
Cell Lysis: Treat cells with the inhibitors for a specified time, then lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-RNA Pol II, BRCA1, γH2AX, cleaved PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.
Conclusion
This compound represents a promising therapeutic agent that targets the DDR pathway through a distinct mechanism compared to established DDR inhibitors. While it shows single-agent activity, its primary strength lies in its ability to induce a "BRCAness" phenotype, leading to potent synergistic effects when combined with other DDR inhibitors like PARP, ATR, and ATM inhibitors. This comparative analysis highlights the potential of combination therapies involving this compound as a novel strategy to overcome resistance and enhance the efficacy of existing DDR-targeted cancer treatments. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of these combination strategies.
References
- 1. [PDF] Drug combination studies and their synergy quantification using the Chou-Talalay method. | Semantic Scholar [semanticscholar.org]
- 2. The PARP inhibitor olaparib enhances the sensitivity of Ewing sarcoma to trabectedin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CDK12-Altered Prostate Cancer: Clinical Features and Therapeutic Outcomes to Standard Systemic Therapies, Poly (ADP-Ribose) Polymerase Inhibitors, and PD-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. EWS/FLI confers tumor cell synthetic lethality to CDK12 inhibition in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. RETRACTED: Combining PARP-1 inhibition and radiation in Ewing sarcoma results in lethal DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of ATR inhibitors as single agents in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BSJ-01-175 and SR-4835 as CDK12/13 Inhibitors
A detailed analysis for researchers, scientists, and drug development professionals.
In the landscape of targeted cancer therapy, Cyclin-Dependent Kinase 12 (CDK12) and 13 (CDK13) have emerged as promising targets due to their critical roles in regulating transcription and maintaining genomic stability. Inhibition of these kinases has shown potential in treating various cancers, particularly those with deficiencies in DNA damage response (DDR) pathways. This guide provides a comprehensive head-to-head comparison of two prominent CDK12/13 inhibitors: BSJ-01-175 and SR-4835. While both compounds target the same kinases, they exhibit distinct mechanisms of action, leading to different pharmacological profiles.
Executive Summary
This compound is a potent and selective covalent inhibitor of CDK12/13, demonstrating in vivo efficacy in models of Ewing sarcoma.[1] Its covalent binding to Cys1039 in the C-terminal extension of the kinase domain ensures a durable inhibitory effect.[1][2] In contrast, SR-4835 is a highly selective, reversible, and ATP-competitive dual inhibitor of CDK12/13.[3][4] Uniquely, SR-4835 also functions as a molecular glue, promoting the proteasomal degradation of Cyclin K, the regulatory partner of CDK12/13, via the CUL4-RBX1-DDB1 ubiquitin ligase complex.[5][6] This dual mechanism of kinase inhibition and protein degradation sets it apart from conventional ATP-competitive inhibitors.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and SR-4835, providing a basis for comparing their potency, selectivity, and cellular effects. It is important to note that the experimental conditions for generating these data may vary across different studies, warranting caution in direct comparisons.
Table 1: Biochemical Potency and Selectivity
| Parameter | This compound | SR-4835 | Source(s) |
| Target(s) | CDK12/13 | CDK12/13 | [2][3] |
| Mechanism | Covalent | Reversible, ATP-competitive, Molecular Glue | [2][5] |
| CDK12 IC50 | 155 nM | 99 nM | [2][3] |
| CDK13 IC50 | Not explicitly reported | 4.9 nM | [7] |
| CDK12 Kd | Not explicitly reported | 98 nM | [3] |
| CDK13 Kd | Not explicitly reported | 4.9 nM | [3] |
| Selectivity | Exquisite selectivity for CDK12/13 | Highly selective for CDK12/13 over a panel of 450 kinases | [2][8] |
Table 2: Cellular and In Vivo Activity
| Parameter | This compound | SR-4835 | Source(s) |
| Cellular Effect | Potent inhibition of RNA polymerase II phosphorylation; Downregulation of DDR genes (e.g., BRCA1, BRCA2) | Inhibition of RNA polymerase II phosphorylation; Downregulation of DDR genes; Induction of Cyclin K degradation | [2][4][5] |
| Antiproliferative Activity (Kelly cells) | IC50: 225.3 nM | Not reported in Kelly cells | [9] |
| In Vivo Efficacy | Significant suppression of tumor growth in an Ewing sarcoma PDX model (10 mg/kg, i.p., daily) | Potent anti-TNBC activity; Augments anti-cancer activity of cisplatin and irinotecan | [9][10] |
| Pharmacokinetics (Mouse) | Moderate pharmacokinetic properties | Orally bioavailable | [1][11] |
Mechanism of Action
The fundamental difference between this compound and SR-4835 lies in their interaction with the CDK12/13-Cyclin K complex.
This compound: Covalent Inhibition
This compound forms a covalent bond with a specific cysteine residue (Cys1039) located in a C-terminal extension of the CDK12 kinase domain.[1][2] This irreversible binding leads to sustained inhibition of the kinase's activity, effectively blocking the phosphorylation of its substrates, including the C-terminal domain (CTD) of RNA Polymerase II (RNAPII).
SR-4835: Reversible Inhibition and Molecular Glue Activity
SR-4835 acts through a dual mechanism. Firstly, it is a reversible, ATP-competitive inhibitor that binds to the kinase domain of CDK12 and CDK13.[3][4] Secondly, and more distinctively, it functions as a molecular glue.[5] It facilitates the formation of a ternary complex between CDK12-Cyclin K and the DDB1-CUL4-RBX1 E3 ubiquitin ligase.[6] This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K, which is essential for CDK12/13 activity.[5]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways affected by these inhibitors and a general workflow for their characterization.
References
- 1. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The CDK12 inhibitor SR-4835 functions as a molecular glue that promotes cyclin K degradation in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. The reversible inhibitor SR-4835 binds Cdk12/cyclin K in a noncanonical G-loop conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. axonmedchem.com [axonmedchem.com]
Unveiling the Potency of BSJ-01-175: A Comparative Guide to Target Gene Downregulation
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of BSJ-01-175 with alternative CDK12/13 inhibitors, supported by experimental data, to confirm the downregulation of target genes.
This compound is a potent and selective covalent inhibitor of Cyclin-Dependent Kinase 12 and 13 (CDK12/13).[1][2][3] Its mechanism of action involves the inhibition of RNA polymerase II (Pol II) phosphorylation, which subsequently leads to the downregulation of genes involved in the DNA damage response (DDR), such as BRCA1 and BRCA2.[4][5] This guide provides a comparative analysis of this compound against its precursor, THZ531, and another CDK12/13 inhibitor, SR-4835, with a focus on their efficacy in downregulating target gene expression.
Comparative Efficacy in Target Gene Downregulation
The primary measure of efficacy for CDK12/13 inhibitors is their ability to suppress the transcription of key DDR genes. Experimental data from quantitative real-time PCR (RT-qPCR) demonstrates the potent effects of this compound on BRCA1 and BRCA2 mRNA levels in Jurkat cells after a 4-hour treatment.
| Compound | Concentration | Target Gene | Relative mRNA Expression (Fold Change vs. DMSO) |
| This compound | 250 nM | BRCA1 | ~0.4 |
| BRCA2 | ~0.5 | ||
| THZ531 | 250 nM | BRCA1 | ~0.6 |
| BRCA2 | ~0.7 |
Data extracted from Figure 5D of Jiang et al., European Journal of Medicinal Chemistry, 2021.
As the data indicates, this compound demonstrates a more pronounced downregulation of both BRCA1 and BRCA2 compared to THZ531 at the same concentration, highlighting its improved potency.
While direct side-by-side quantitative data for SR-4835 under the same experimental conditions is not available, studies have shown that SR-4835, a reversible ATP-competitive inhibitor of CDK12/13, also effectively reduces the expression of DDR genes, contributing to a "BRCAness" phenotype in cancer cells.[5]
Mechanism of Action: Inhibition of RNA Polymerase II Phosphorylation
The downregulation of target genes by CDK12/13 inhibitors is a direct consequence of the inhibition of RNA polymerase II phosphorylation at the serine 2 position of its C-terminal domain (p-Ser2-RNAPII). This phosphorylation event is crucial for transcriptional elongation.
Western blot analysis confirms that treatment with this compound leads to a significant reduction in the levels of p-Ser2-RNAPII in Jurkat cells.
| Compound | Concentration | p-Ser2-RNAPII Levels |
| This compound | 50 nM | Reduced |
| 150 nM | Significantly Reduced | |
| 500 nM | Strongly Reduced |
Qualitative data based on Western blot images from Jiang et al., European Journal of Medicinal Chemistry, 2021.
This inhibition of RNAPII phosphorylation is a key mechanistic hallmark of this compound's activity.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for confirming target gene downregulation.
Caption: Signaling pathway of this compound in inhibiting target gene transcription.
Caption: Experimental workflow for confirming target gene downregulation.
Experimental Protocols
Cell Culture and Compound Treatment
Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2. For treatment, cells are seeded at an appropriate density and treated with the indicated concentrations of this compound, THZ531, or a DMSO control for the specified duration (e.g., 4 hours for RT-qPCR analysis).
RNA Extraction and RT-qPCR
Total RNA is extracted from treated cells using a commercially available RNA isolation kit according to the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer. First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.
Quantitative real-time PCR is performed using a qPCR system with SYBR Green master mix. The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension. The relative expression of target genes (BRCA1, BRCA2) is calculated using the 2-ΔΔCt method and normalized to a housekeeping gene such as GAPDH.
Western Blot Analysis
Following treatment, cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against p-Ser2-RNAPII and a loading control (e.g., β-actin) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The experimental data presented confirms that this compound is a highly effective inhibitor of CDK12/13. It demonstrates superior potency in downregulating the expression of critical DNA damage response genes, BRCA1 and BRCA2, when compared to its predecessor, THZ531. This enhanced activity, coupled with its clear mechanism of action through the inhibition of RNA polymerase II phosphorylation, positions this compound as a promising compound for further investigation in therapeutic strategies targeting cancers with dependencies on CDK12/13 activity.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure-activity relationship study of THZ531 derivatives enables the discovery of this compound as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent targeting of remote cysteine residues to develop CDK12 and 13 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Benchmark: The Novel CDK12/13 Inhibitor BSJ-01-175 versus Standard-of-Care Chemotherapy in Ewing Sarcoma
For Immediate Release to the Scientific Community
This guide provides a comparative analysis of the novel covalent CDK12/13 inhibitor, BSJ-01-175, against the current standard-of-care chemotherapy regimen for Ewing sarcoma. The content herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of available preclinical data to inform future research and development directions.
Introduction to this compound
This compound is a potent and selective covalent inhibitor of cyclin-dependent kinases 12 and 13 (CDK12/13).[1][2] These kinases are critical regulators of transcription elongation and have been implicated in the expression of genes involved in the DNA damage response (DDR).[1][2] By inhibiting CDK12/13, this compound disrupts the transcription of key DDR genes, such as BRCA1 and BRCA2, inducing a "BRCAness" phenotype in cancer cells. This synthetic lethal approach makes cancer cells more susceptible to DNA damage and is a promising therapeutic strategy. Preclinical studies have demonstrated the efficacy of this compound in Ewing sarcoma, a rare and aggressive cancer of the bone or soft tissue.[1][2]
Current Standard of Care for Ewing Sarcoma
The current standard of care for Ewing sarcoma is a multi-modal approach that includes multi-agent chemotherapy, surgery, and/or radiation therapy. The most common chemotherapy regimen is a combination of five drugs: vincristine, doxorubicin, cyclophosphamide, ifosfamide, and etoposide (VDC/IE). This intensive chemotherapy is administered to shrink the tumor before local treatment (surgery or radiation) and to eradicate micrometastatic disease. While this regimen has improved survival rates for patients with localized disease, the prognosis for patients with metastatic or recurrent Ewing sarcoma remains poor, highlighting the urgent need for novel therapeutic agents.
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound with the standard VDC/IE chemotherapy regimen in the same Ewing sarcoma model are not yet published. However, by comparing data from independent studies using similar patient-derived xenograft (PDX) models, we can draw preliminary comparisons.
This compound in a Ewing Sarcoma PDX Model
In a patient-derived xenograft (PDX) mouse model of Ewing sarcoma, this compound demonstrated significant tumor growth inhibition.[1][2]
| Treatment Group | Dosage and Administration | Tumor Growth Inhibition | Study Model |
| This compound | 10 mg/kg, intraperitoneal, daily for 3 weeks | Statistically significant suppression of tumor growth | Ewing Sarcoma Patient-Derived Xenograft (PDX) |
| Vehicle Control | Not specified | - | Ewing Sarcoma Patient-Derived Xenograft (PDX) |
Quantitative data on the percentage of tumor growth inhibition for this compound is not explicitly stated in the available literature, but the results were reported as a significant suppression of tumor growth.
Standard-of-Care Chemotherapy in Preclinical Models
Preclinical data for the VDC/IE regimen in Ewing sarcoma PDX models is available, demonstrating its tumor suppressive effects. It is important to note that direct comparison of tumor growth inhibition percentages across different studies can be challenging due to variations in the specific PDX model, treatment duration, and endpoint measurements.
Specific quantitative data on tumor growth inhibition for the VDC/IE regimen in a directly comparable Ewing sarcoma PDX model was not available in the public domain at the time of this review. Preclinical studies of this regimen often focus on event-free and overall survival in patient cohorts.
Mechanism of Action: A Tale of Two Strategies
The therapeutic approaches of this compound and standard chemotherapy differ fundamentally in their mechanism of action.
This compound: Targeted Transcriptional Disruption
This compound acts as a highly specific inhibitor of CDK12 and CDK13. This targeted inhibition leads to a cascade of events within the cancer cell:
-
Inhibition of RNA Polymerase II Phosphorylation: CDK12/13 are responsible for phosphorylating the C-terminal domain of RNA polymerase II, a crucial step for transcriptional elongation. This compound blocks this process.[1]
-
Downregulation of DDR Genes: The inhibition of transcriptional elongation disproportionately affects long genes, including many key DNA damage response genes like BRCA1.
-
Induction of Synthetic Lethality: By creating a "BRCAness" phenotype, this compound renders cancer cells deficient in homologous recombination repair, making them highly dependent on other DNA repair pathways and vulnerable to DNA damage.
VDC/IE Chemotherapy: Broad Cytotoxicity
The VDC/IE regimen combines five cytotoxic agents that act on different phases of the cell cycle and through various mechanisms to kill rapidly dividing cells:
-
Vincristine: Inhibits microtubule formation, arresting cells in metaphase.
-
Doxorubicin: Intercalates into DNA, inhibiting topoisomerase II and generating free radicals.
-
Cyclophosphamide & Ifosfamide: Alkylating agents that cross-link DNA, leading to apoptosis.
-
Etoposide: Inhibits topoisomerase II, causing DNA strand breaks.
This broad-spectrum cytotoxicity is effective against rapidly proliferating cancer cells but also leads to significant off-target effects and toxicity to healthy tissues.
Experimental Protocols
In Vivo Efficacy Study of this compound in a Ewing Sarcoma PDX Model
Objective: To evaluate the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model of Ewing sarcoma.
Methodology:
-
Animal Model: Immunocompromised mice engrafted with patient-derived Ewing sarcoma tumor tissue.
-
Treatment Groups:
-
This compound (10 mg/kg)
-
Vehicle control
-
-
Administration: Intraperitoneal (i.p.) injection, administered daily for a period of 3 weeks.
-
Tumor Measurement: Tumor volume was measured regularly using calipers.
-
Endpoint: The primary endpoint was the difference in tumor volume between the treatment and control groups at the end of the study.
Discussion and Future Directions
This compound represents a promising targeted therapy for Ewing sarcoma with a distinct mechanism of action compared to the current standard of care. Its ability to induce a "BRCAness" phenotype suggests potential for combination therapies, particularly with PARP inhibitors, which have shown efficacy in BRCA-deficient tumors.
Further research is warranted to:
-
Conduct head-to-head preclinical studies comparing this compound with the VDC/IE regimen in multiple Ewing sarcoma PDX models.
-
Evaluate the efficacy of this compound in combination with standard-of-care chemotherapy and other targeted agents, such as PARP inhibitors.
-
Investigate the safety and tolerability of this compound in more detail to establish a therapeutic window.
-
Identify predictive biomarkers to select patients most likely to respond to this compound treatment.
The development of targeted therapies like this compound holds the potential to improve outcomes for patients with Ewing sarcoma, offering a more precise and potentially less toxic alternative or complement to conventional chemotherapy. Continued investigation is crucial to translate these promising preclinical findings into clinical benefits.
References
Safety Operating Guide
Proper Disposal Procedures for BS-J-01-175: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
The proper disposal of laboratory chemicals is paramount to ensuring personnel safety and environmental compliance. This guide provides detailed, step-by-step procedures for the disposal of BSJ-01-175, a potent and selective CDK12/13 covalent inhibitor used in research. While this compound may be shipped as a non-hazardous chemical, all laboratory waste should be handled with care and in accordance with institutional and regulatory guidelines. The primary source of safety and disposal information, the Safety Data Sheet (SDS), should always be consulted before handling any chemical.
Step 1: Waste Identification and Classification
Before disposal, it is crucial to accurately identify and classify the waste. Waste containing this compound falls into several potential categories:
-
Unused or Expired this compound: Pure, unadulterated compound.
-
Contaminated Materials: Items such as personal protective equipment (PPE), pipette tips, vials, and absorbent materials that have come into contact with this compound.
-
Solutions: Aqueous or solvent-based solutions containing this compound. The solvents used will also determine the waste category.
All waste chemicals in a laboratory should be treated as hazardous unless explicitly confirmed to be non-hazardous by your institution's Environmental Health and Safety (EHS) department.[1]
Step 2: Segregation of Waste
Proper segregation of chemical waste is critical to prevent dangerous reactions.[2]
-
Solid Waste: Keep solid waste contaminated with this compound separate from liquid waste. This includes contaminated gloves, weigh boats, and centrifuge tubes.
-
Liquid Waste: Segregate liquid waste based on solvent compatibility. For instance, halogenated and non-halogenated solvent waste should be collected in separate containers. Aqueous waste containing this compound should also be collected separately.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
Never mix incompatible chemicals. For example, acids and bases should always be stored and disposed of separately.[3]
Step 3: Containerization and Labeling
The appropriate containment and clear labeling of waste are essential for safe handling and disposal.
-
Container Selection: Use containers that are chemically compatible with the waste they are holding.[4] For instance, glass bottles are suitable for many solvents, while high-density polyethylene (HDPE) containers are appropriate for many aqueous wastes. Ensure containers have secure, leak-proof lids.[4]
-
Labeling: All waste containers must be clearly labeled with their contents. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of the contents (e.g., "this compound in Dimethyl Sulfoxide (DMSO)")
-
The approximate concentration or percentage of each component.
-
The date when waste was first added to the container.
-
The relevant hazard characteristics (e.g., flammable, toxic).
-
Step 4: Storage and Disposal
Waste must be stored safely within the laboratory before being collected by trained personnel.
-
Storage: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[3][5] This area should be at or near the point of waste generation and under the control of laboratory personnel.[4] Ensure secondary containment is in place to capture any potential leaks.
-
Disposal: Do not dispose of this compound or its contaminated materials in the regular trash or pour it down the sink.[1][2] Your institution's EHS department will have a scheduled pickup for hazardous waste. Follow their specific procedures for requesting a waste pickup.
Quantitative Data Summary
The following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| CAS Number | 2227392-55-2 | [6][7] |
| Molecular Formula | C30H33ClN6O2 | [6][7][8] |
| Molecular Weight | 545.08 g/mol | [6][8] |
| Short-term Storage | 0 - 4 °C (days to weeks) | MedKoo Biosciences |
| Long-term Storage | -20 °C (months to years) | MedKoo Biosciences |
Experimental Protocols
While specific experimental protocols involving this compound are proprietary to individual research labs, a general methodology for preparing a stock solution for in vitro studies, as described by a supplier, is as follows:
-
Objective: To prepare a stock solution of this compound for cell-based assays.
-
Materials:
-
This compound solid
-
Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM).
-
Weigh the calculated amount of this compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term use.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. vumc.org [vumc.org]
- 2. youtube.com [youtube.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. danielshealth.com [danielshealth.com]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. This compound|CAS 2227392-55-2|DC Chemicals [dcchemicals.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
Personal protective equipment for handling BSJ-01-175
Product: BSJ-01-175 Chemical Name: A potent and selective CDK12/13 covalent inhibitor.[1][2][3][4] CAS Number: 2227392-55-2[2][5][6]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a potent, selective, and cell-permeable covalent inhibitor of CDK12/13.[1][2][3][4][7] Covalent inhibitors are designed to be reactive and form a permanent bond with their target protein.[8][9] This inherent reactivity necessitates stringent handling procedures to prevent off-target reactions with unintended biological molecules, including those in the handler. Due to its potent biological activity and reactive nature, this compound should be handled with caution in a controlled laboratory environment.
The following table summarizes the required PPE for various handling procedures.
| Procedure | Required Personal Protective Equipment (PPE) |
| Low-Exposure Operations (e.g., handling sealed containers, visual inspection) | - Standard laboratory coat - Safety glasses with side shields - Nitrile gloves (single pair) |
| High-Exposure Operations (e.g., weighing, preparing solutions, cell culture application) | - Disposable, solid-front laboratory coat or gown - Chemical splash goggles - Double-gloving (nitrile or neoprene) - Respiratory protection (use of a certified chemical fume hood is mandatory) |
| Emergency Situations (e.g., spills) | - Chemical-resistant suit or apron - Full-face respirator with appropriate cartridges - Heavy-duty chemical-resistant gloves |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to minimize exposure and ensure experimental integrity.
2.1. Receiving and Storage
-
Receipt: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store this compound at -20°C in a tightly sealed, clearly labeled container.[2] For stock solutions, it is recommended to store them at -80°C for up to 6 months or -20°C for up to 1 month to prevent inactivation from repeated freeze-thaw cycles.[1]
2.2. Preparation of Stock Solutions
-
All work with solid this compound or its concentrated solutions must be conducted in a certified chemical fume hood.
-
Use a dedicated, calibrated balance for weighing.
-
Prepare stock solutions by dissolving the compound in an appropriate solvent, such as DMSO.
2.3. Use in Experiments
-
When treating cells or administering the compound, use appropriate containment measures to prevent aerosolization.[1][10]
-
Ensure all labware that comes into contact with this compound is properly decontaminated or disposed of as hazardous waste.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated PPE (gloves, gowns), weigh boats, and consumables should be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a sealed, leak-proof hazardous waste container. Do not dispose of down the drain.
-
Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Experimental and Logical Workflow Diagrams
To facilitate understanding and adherence to safety protocols, the following diagrams illustrate key workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound, CAS 2227392-55-2 (HY-145072-10) | Szabo-Scandic [szabo-scandic.com]
- 6. This compound - CAS:2227392-55-2 - 阿镁生物 [amaybio.com]
- 7. platform.opentargets.org [platform.opentargets.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Structure-activity relationship study of THZ531 derivatives enables the discovery of BSJ-01–175 as a dual CDK12/13 covalent inhibitor with efficacy in Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. data.epo.org [data.epo.org]
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
